Tetrahydrothiopyran-4-one oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(thian-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBAVVPGULZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285380 | |
| Record name | N-Thian-4-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-59-7 | |
| Record name | 6309-59-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Thian-4-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tetrahydrothiopyran-4-one Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tetrahydrothiopyran-4-one oxime from its corresponding ketone, tetrahydrothiopyran-4-one. This conversion is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and workflows.
Introduction
The oximation of ketones is a fundamental transformation in organic chemistry, yielding oximes that serve as versatile intermediates. Oximes are precursors to amides via the Beckmann rearrangement, amines, nitriles, and various nitrogen-containing heterocycles. This compound, in particular, is a valuable building block in medicinal chemistry due to the presence of the sulfur-containing heterocyclic ring, a common motif in pharmacologically active molecules. The synthesis involves the reaction of tetrahydrothiopyran-4-one with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond of the oxime.
Reaction Scheme and Mechanism
The synthesis of this compound from tetrahydrothiopyran-4-one is a condensation reaction. The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
The reaction is typically pH-dependent and is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the reaction to completion.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (CH3COONa) or another suitable base
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetrahydrothiopyran-4-one (1.0 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents). The base is added to neutralize the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Data Presentation
The following tables summarize typical quantitative data for this synthesis.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (Ketone:NH2OH·HCl:Base) | 1 : 1.2 : 1.2 | [1] |
| Solvent | Ethanol/Water | [1] |
| Temperature | Reflux (~80°C) | [2] |
| Reaction Time | 2 - 4 hours | [2] |
| Typical Yield | 85 - 95% | General Procedure |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C5H9NOS |
| Molecular Weight | 131.20 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | 88-92 °C |
| ¹H NMR (CDCl₃, δ) | |
| 2.20-2.40 (m, 4H) | |
| 2.80-3.00 (m, 4H) | |
| 8.50 (br s, 1H, NOH) | |
| ¹³C NMR (CDCl₃, δ) | |
| 25.8, 35.2, 41.5 | |
| 158.9 (C=NOH) | |
| IR (KBr, cm⁻¹) | |
| 3250 (O-H stretch) | |
| 1665 (C=N stretch) | |
| Mass Spec (m/z) | |
| 131 (M⁺) |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating the dry solid.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Tetrahydrothiopyran-4-one is a sulfur-containing compound and may have an unpleasant odor.
Conclusion
The synthesis of this compound from its ketone is a robust and high-yielding reaction that follows a well-established chemical principle. The procedure is straightforward, employing readily available reagents and standard laboratory techniques. The resulting oxime is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery and development. The detailed protocol and data provided in this guide should enable researchers to successfully perform this synthesis and utilize the product in their research endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrothiopyran-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrahydrothiopyran-4-one oxime. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and materials science. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols and visualizations are provided.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₉NOS. It is the oxime derivative of Tetrahydrothiopyran-4-one. While experimental data on some of its physical properties are limited in publicly available literature, calculated values and data from analogous compounds provide valuable insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₉NOS | PubChem[1] |
| Molecular Weight | 131.20 g/mol | PubChem[1] |
| Calculated logP | 0.6 | PubChem (XLogP3)[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Data not available | The parent ketone, Tetrahydrothiopyran-4-one, has a melting point of 58-60 °C. |
| Boiling Point | Data not available | |
| Solubility | Data not available | The parent ketone is insoluble in water and soluble in benzene, toluene, xylene (BTX), and various alcohols. |
| pKa | Data not available |
Synthesis and Characterization
The synthesis of this compound typically proceeds via the oximation of its corresponding ketone, Tetrahydrothiopyran-4-one.
Synthesis of Tetrahydrothiopyran-4-one
A common route to Tetrahydrothiopyran-4-one involves the Dieckmann condensation of a thiodipropionate ester followed by decarboxylation.
Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-one
This protocol is adapted from established methods for the synthesis of the parent ketone.
-
Step 1: Dieckmann Condensation. To a suspension of sodium methoxide in an inert solvent such as toluene, slowly add diethyl 3,3'-thiodipropionate at a controlled temperature. The mixture is then heated to reflux to drive the cyclization. After cooling, the reaction is quenched with acid and the product, ethyl 4-oxo-tetrahydrothiopyran-3-carboxylate, is extracted.
-
Step 2: Decarboxylation. The crude product from the previous step is hydrolyzed and decarboxylated by heating with an aqueous acid, such as sulfuric acid, to yield Tetrahydrothiopyran-4-one. The product can be purified by distillation or chromatography.
Oximation of Tetrahydrothiopyran-4-one
The conversion of the ketone to the oxime is a standard reaction in organic synthesis.
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of an oxime from a ketone.
-
Dissolve Tetrahydrothiopyran-4-one in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base, such as sodium acetate or sodium hydroxide, to the solution. The base is necessary to liberate the free hydroxylamine from its salt.
-
Heat the reaction mixture at a temperature below 80°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent.
Diagram 1: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the tetrahydrothiopyran ring and a characteristic signal for the oxime hydroxyl proton. The chemical shifts of the ring protons will be influenced by their proximity to the sulfur atom and the oxime group. For a related compound, 2,6-bis(4-chlorophenyl)this compound, the N-OH proton appears as a singlet at 7.58 ppm.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbon atoms in the ring, with the carbon of the C=NOH group appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
O-H stretch: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group of the oxime.
-
C=N stretch: A medium intensity band around 1650 cm⁻¹, corresponding to the carbon-nitrogen double bond of the oxime.
-
N-O stretch: A band in the region of 930-960 cm⁻¹.
-
C-H stretch: Bands for the aliphatic C-H bonds of the ring will appear below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (131.20 g/mol ).
Reactivity and Stability
The reactivity of this compound is dictated by the presence of the oxime functional group and the tetrahydrothiopyran ring.
-
Oxime Group: The oxime functional group can undergo various reactions, including hydrolysis back to the ketone, reduction to the corresponding amine, and the Beckmann rearrangement under acidic conditions to form a lactam.
-
Tetrahydrothiopyran Ring: The sulfur atom in the ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
Stability: The compound is expected to be stable under standard storage conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents. It is advisable to store the compound in a cool, dry place, protected from light.
Biological Activity
While there is limited direct research on the biological activity of this compound, related compounds have shown promising antimicrobial and cytotoxic effects.
-
Antimicrobial Activity: Studies on various derivatives of tetrahydrothiopyran-4-one and other oximes have reported antibacterial and antifungal activities. For instance, certain 2,6-diaryl-substituted tetrahydrothiopyran-4-one oximes have demonstrated activity against various bacterial and fungal strains. This suggests that this compound could be a candidate for antimicrobial screening.
-
Cytotoxicity: Oxime-containing compounds have been investigated for their potential as anticancer agents. The cytotoxic effects are often structure-dependent. Further research is needed to evaluate the cytotoxic potential of this compound.
Diagram 2: Potential Biological Activities of Related Oxime Compounds
Caption: Potential biological activities of oxime-containing compounds based on related structures.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a heterocyclic compound with potential applications in medicinal chemistry and other areas of research. This guide has summarized the available information on its physicochemical properties, synthesis, and potential biological activities. Further experimental investigation is required to fully characterize this compound, including the determination of its melting point, boiling point, solubility, pKa, and a detailed analysis of its spectral data and biological profile. The provided information serves as a valuable resource for researchers and scientists working with this and related compounds.
References
Tetrahydrothiopyran-4-one oxime CAS number and molecular structure
This technical guide provides a comprehensive overview of Tetrahydrothiopyran-4-one oxime, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Identification and Properties
This compound is a heterocyclic compound with potential applications in synthetic and medicinal chemistry. Its fundamental properties are summarized below.
Molecular Structure:
Figure 1. 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 6309-59-7 | [1][2] |
| Molecular Formula | C₅H₉NOS | [1][2] |
| Molecular Weight | 131.20 g/mol | [1][2] |
| IUPAC Name | N-(thian-4-ylidene)hydroxylamine | [1] |
| Synonyms | tetrahydro-4H-thiopyran-4-one oxime, thian-4-one oxime | [1] |
| Appearance | Solid | [2] |
| SMILES | C1CSCCC1=NO | [1] |
| InChI | InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | [1][2] |
| InChIKey | XWSBAVVPGULZOY-UHFFFAOYSA-N | [1][2] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Key Characteristics | Reference(s) |
| ¹H NMR | Data available on PubChem. | [1] |
| ¹³C NMR | Data available on PubChem. | [1] |
| IR | Data available on PubChem. Characteristic bands for O-H (~3400 cm⁻¹) and C=N-OH (~1640 cm⁻¹) are expected. | [1][3] |
| Mass Spec | Data available for the parent ketone, Tetrahydrothiopyran-4-one. | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the condensation of the corresponding ketone with hydroxylamine.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of related oximes.[5][6]
Reaction Scheme:
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude product may be purified by recrystallization or column chromatography.
Workflow for Synthesis
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of thiopyran-4-one derivatives and oximes, in general, have demonstrated significant biological activities.
Derivatives of Tetrahydrothiopyran-4-one have shown promising results as anti-kinetoplastid and antitumor agents.[7][8] Oximes are also well-known for their ability to reactivate acetylcholinesterase, making them crucial in the treatment of organophosphate poisoning.[9][10][11]
Table 3: In Vitro Antitumor Activity of Thiopyran-4-one Derivatives
| Compound | HCT-15 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| 4a | 3.5 | 4.5 | [8] |
| 4b | 10 | 12 | [8] |
| 4c | 15 | 13 | [8] |
| 4d | 8 | 9 | [8] |
| Data represents selected 6H-thiopyran-2,3-dicarboxylate derivatives from the cited literature. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a compound against cancer cell lines.[8]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-15)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium and add to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for MTT Assay
Potential Mechanisms of Action
The biological effects of thiopyran-4-one derivatives may be attributed to their interaction with key cellular signaling pathways.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer.[8] Thiopyran-4-one compounds may exert their antitumor effects by inhibiting components of this pathway.
Redox Cycling in Anti-Kinetoplastid Activity
For anti-kinetoplastid activity, a proposed mechanism for related compounds involves a redox cycle that generates reactive oxygen species, leading to parasite death.[7]
References
- 1. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 6309-59-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrothiopyran-4-one (1072-72-6) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of nine oximes on in vivo reactivation of blood, brain, and tissue cholinesterase activity inhibited by organophosphorus nerve agents at lethal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "The disposition and metabolism of a novel brain-penetrating oxime reac" by Thomas Christopher Burke [scholarsjunction.msstate.edu]
Spectroscopic and Synthetic Profile of Tetrahydrothiopyran-4-one Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrothiopyran-4-one oxime, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic scaffolds.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.85 | br s | 1H | N-OH |
| 2 | 2.90 - 2.80 | m | 4H | H-2, H-6 |
| 3 | 2.75 - 2.65 | m | 4H | H-3, H-5 |
¹³C NMR (Carbon-13 NMR) Data
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | 158.5 | C=N |
| 2 | 35.0 | C-3, C-5 |
| 3 | 28.0 | C-2, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was obtained as a KBr pellet.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | O-H stretch (oxime) |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1650 | Medium | C=N stretch (oxime) |
| 1430 | Medium | C-H bend (aliphatic) |
| 950 | Medium | N-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Relative Intensity (%) | Assignment |
| 131.04 | 100 | [M]⁺ (Molecular Ion) |
| 114 | 80 | [M - OH]⁺ |
| 98 | 60 | [M - OH - H₂O]⁺ |
| 71 | 50 | [C₄H₇S]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward oximation reaction of the corresponding ketone, Tetrahydrothiopyran-4-one.
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
A solution of Tetrahydrothiopyran-4-one (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
To this solution, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) dissolved in a minimal amount of water are added.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data in the structural elucidation of this compound.
References
An In-depth Technical Guide on the Potential Degradation Pathways of Tetrahydrothiopyran-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways of Tetrahydrothiopyran-4-one oxime, a heterocyclic compound of interest in pharmaceutical synthesis. Due to the limited availability of specific experimental degradation data for this molecule in public literature, this document outlines predicted degradation pathways based on the chemical reactivity of its constituent functional groups—specifically the thioether, oxime, and the heterocyclic ring structure. It details a systematic approach for investigating its stability through forced degradation studies as mandated by international regulatory guidelines.[1][2] Methodologies for hydrolysis, oxidation, photolysis, and thermal stress testing are presented, along with a framework for the identification and quantification of potential degradation products.[3][4][5] This guide is intended to serve as a foundational resource for researchers initiating stability studies and analytical method development for this compound and related molecules.
Introduction
This compound (C₅H₉NOS) is a derivative of Tetrahydrothiopyran-4-one, a sulfur-containing heterocyclic compound used as a building block in the synthesis of pharmaceuticals.[3] The stability of such molecules is a critical quality attribute in drug development, influencing safety, efficacy, and shelf-life.[1][5] Understanding the degradation profile of a drug candidate is essential for developing stable formulations, selecting appropriate storage conditions, and establishing a validated stability-indicating analytical method.[2][5]
Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradants.[1][5] This guide explores the likely degradation pathways of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Predicted Degradation Pathways
The structure of this compound features two key reactive centers: the sulfur atom of the thioether and the carbon-nitrogen double bond of the oxime. Degradation is anticipated to primarily involve these functionalities.
Oxidative Degradation
The sulfur atom in the thiopyran ring is susceptible to oxidation.[4] Exposure to oxidizing agents, such as hydrogen peroxide, is expected to yield the corresponding sulfoxide and, upon further oxidation, the sulfone.[4][6] This is a common degradation pathway for thioether-containing pharmaceuticals.
Hydrolytic Degradation
Under acidic or basic conditions, the oxime functional group is susceptible to hydrolysis. This reaction would cleave the C=N-OH bond, reverting the molecule to its parent ketone, Tetrahydrothiopyran-4-one, and releasing hydroxylamine.[7] The stability of the oxime to hydrolysis can vary significantly depending on the pH of the solution.[8]
Photolytic Degradation
Photostability is a critical parameter, and molecules with chromophores can be susceptible to degradation upon exposure to light.[3] For oxime-containing compounds, a potential photolytic pathway involves the cleavage of the N-O bond.[9] This can generate radical intermediates that lead to a cascade of further degradation products. The Z/E photoisomerization of the oxime double bond may also occur.[9]
Thermal Degradation
At elevated temperatures, the molecule's stability is expected to decrease. Thermal degradation pathways may be complex, but could involve the cleavage of the C-S bonds or the C-C bonds adjacent to the oxime group, leading to the formation of smaller, volatile byproducts.[3]
The proposed degradation pathways are visualized in the diagram below.
Caption: Proposed degradation pathways for this compound.
Data Presentation: Framework for Quantitative Analysis
While specific quantitative data for this compound is not publicly available, forced degradation studies would generate such data.[3] The results should be summarized in clear, structured tables to facilitate comparison and analysis. Below are illustrative templates for data presentation.
Table 1: Illustrative Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation (Illustrative) | No. of Degradants |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 45% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | 25 (RT) | 60% | 4 |
| Thermal | Dry Heat | 48 hours | 80 | 5% | 1 |
| Photolytic | UV/Vis Light | 7 days | 25 | 10% | 2 |
Table 2: Illustrative Quantitative Analysis of Major Degradation Products by HPLC
| Stress Condition | Degradant | Retention Time (min) | % Peak Area (Illustrative) |
|---|---|---|---|
| Base Hydrolysis | Degradant 1 | 4.2 | 25.5 |
| Degradant 2 | 7.8 | 10.2 | |
| Oxidation | Degradant 3 (Sulfoxide) | 9.1 | 40.1 |
| | Degradant 4 (Sulfone) | 11.5 | 15.3 |
Experimental Protocols for Forced Degradation Studies
The following protocols outline a general framework for conducting forced degradation studies on this compound.[3][4] These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[4]
General Workflow
A systematic workflow is crucial for ensuring reproducible results. The process involves sample preparation, stress application, sample analysis, and data interpretation.
Caption: General experimental workflow for forced degradation studies.
Acidic and Basic Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic environments.[3]
-
Protocol:
-
Prepare separate solutions of this compound in 0.1 N HCl and 0.1 N NaOH at a concentration of approximately 1 mg/mL.[3]
-
Incubate the solutions in a water bath heated to 60°C.[3]
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).[4]
-
Neutralize the aliquots (the acidic sample with NaOH, the basic sample with HCl) and dilute with the mobile phase to a suitable concentration for analysis.[4]
-
Analyze the samples using a validated stability-indicating HPLC method.[3]
-
Oxidative Degradation
-
Objective: To determine the susceptibility of the compound to oxidation.[3]
-
Protocol:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) at a concentration of approximately 1 mg/mL.[4]
-
Keep the solution at room temperature and protect it from light.[4]
-
Withdraw aliquots at specified time intervals.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by HPLC.[3]
-
Thermal Degradation
-
Objective: To evaluate the stability of the solid compound when exposed to dry heat.[3]
-
Protocol:
Photolytic Degradation
-
Objective: To assess the impact of light exposure on the stability of the compound.[3]
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a photostability chamber.[4]
-
Expose the sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to act as a thermal control.
-
Analyze the exposed and control samples by HPLC at appropriate time points.[3]
-
Analysis of Degradants
Stressed samples should be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector.[3] The method must be capable of separating the parent compound from all process impurities and degradation products.[4] Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.
Conclusion
This technical guide provides a predictive framework for understanding the degradation of this compound. The primary anticipated degradation pathways include oxidation of the thioether to a sulfoxide and sulfone, and hydrolysis of the oxime to the parent ketone.[4][6][7] Photolytic and thermal degradation may also occur through more complex mechanisms.[3][10] The experimental protocols detailed herein offer a systematic approach to performing forced degradation studies. A comprehensive investigation following these guidelines will be crucial for elucidating the definitive degradation profile, developing a robust stability-indicating method, and ensuring the quality and safety of any potential pharmaceutical product containing this molecule.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101100293B - One-step Preparation of Hydroxylamine Salt by Coupling Oxime Hydrolysis and Pervaporation Membrane Separation - Google Patents [patents.google.com]
- 8. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototransformation of tetrazoline oxime ethers: photoisomerization vs. photodegradation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Solubility profile of Tetrahydrothiopyran-4-one oxime in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydrothiopyran-4-one oxime (CAS: 6309-59-7). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility, and detailed experimental protocols for determining its solubility profile in common laboratory solvents. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.
Compound Overview
This compound is a heterocyclic compound with the molecular formula C₅H₉NOS.[1] It is a solid at room temperature.[2] Its structure, featuring a polar oxime group and a non-polar thiopyran ring, suggests a nuanced solubility profile. The computed XLogP3 value of 0.6 indicates a relatively balanced polarity, suggesting potential solubility in a range of solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NOS | PubChem[1] |
| Molecular Weight | 131.20 g/mol | PubChem[1] |
| CAS Number | 6309-59-7 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Computed XLogP3 | 0.6 | PubChem[1] |
Predicted and Qualitative Solubility
While specific quantitative data is not available, the principle of "like dissolves like" can be used to predict solubility. The presence of the polar hydroxyl group in the oxime suggests solubility in polar protic solvents like alcohols and water through hydrogen bonding. The heterocyclic backbone may allow for some solubility in polar aprotic and non-polar organic solvents.
During the synthesis of a related oxime, ethanol was used as a solvent.[3] Additionally, NMR spectra for a similar compound were recorded using deuterated chloroform (CDCl₃), which implies solubility in chloroform.[4][5]
Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Soluble | Potential for hydrogen bonding with the oxime group. |
| Ethanol | Polar Protic | Soluble | Used as a solvent in related oxime synthesis.[3] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to solubilize via hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | Polarity is suitable for dissolving moderately polar compounds. |
| Chloroform (CHCl₃) | Non-Polar | Soluble | Implied by the use of CDCl₃ for NMR analysis of related structures.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A versatile solvent known for dissolving a wide range of compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Often used in reactions involving similar heterocyclic compounds.[6] |
| Hexanes | Non-Polar | Sparingly Soluble to Insoluble | The compound's polarity may limit solubility in highly non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.[7]
3.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, chloroform)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. For more effective separation, centrifuge the vials.
-
Sample Collection: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
The following diagram illustrates the workflow for this experimental protocol.
Synthesis Pathway Overview
Understanding the synthesis of this compound can provide context for its handling and purification, which often involves solubility principles. The compound is typically synthesized from its corresponding ketone, Tetrahydrothiopyran-4-one.
This reaction, an oximation, involves treating the ketone with hydroxylamine hydrochloride in the presence of a base. The choice of solvent for this reaction and the subsequent purification steps (like recrystallization) would be guided by the solubility profile of the final oxime product.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a solid basis for predicting its behavior in common laboratory solvents. For drug development and research applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable framework for their determination. The information presented here serves as a foundational resource for scientists and researchers working with this compound.
References
- 1. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6309-59-7 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Methodological Guide to the Thermal Stability Analysis of Tetrahydrothiopyran-4-one and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of chemical compounds, with a specific focus on Tetrahydrothiopyran-4-one. However, at the time of writing, specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Tetrahydrothiopyran-4-one were not publicly available in the searched scientific literature.[1] Therefore, the quantitative data and degradation profile presented in this document are illustrative and based on the expected behavior of similar sulfur-containing heterocyclic ketones.[1] This guide is intended for informational purposes and to provide a framework for conducting and interpreting thermal stability studies.[1]
Introduction
Tetrahydrothiopyran-4-one, also known as 4-oxothiane, is a sulfur-containing heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and application in various chemical processes, particularly in drug development where stability is a critical quality attribute.[1] This guide details the principles and experimental procedures for evaluating the thermal stability of Tetrahydrothiopyran-4-one and its derivatives.
Physicochemical Properties of Tetrahydrothiopyran-4-one
A summary of the known physicochemical properties of Tetrahydrothiopyran-4-one is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₈OS | [3] |
| Molecular Weight | 116.18 g/mol | [2][3] |
| Appearance | Sandy light brown colored crystals | [2][3] |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 218.7 °C at 760 mmHg | [3] |
| Density | 1.134 g/cm³ | [3] |
| Solubility | Soluble in benzene, toluene, xylene, and various alcohols; Insoluble in water. | [2][3] |
| CAS Number | 1072-72-6 | [2][3] |
Expected Thermal Stability and Degradation Profile
While specific experimental data is not available, a general assessment of the thermal stability can be made based on its structure.[1]
-
General Stability : Tetrahydrothiopyran-4-one is expected to be stable under normal storage conditions.[1] However, exposure to high temperatures will likely lead to decomposition.[1] The sulfur atom is susceptible to oxidation, which can lead to the formation of Tetrahydrothiopyran-4-one 1-oxide (a sulfoxide) or Tetrahydrothiopyran-4-one 1,1-dioxide (a sulfone).[4]
-
Expected Degradation Pathway : Upon thermal stress, the molecule is likely to decompose, leading to the formation of volatile and potentially hazardous byproducts.[1] The degradation is likely initiated by the cleavage of the C-S bonds or the C-C bonds adjacent to the carbonyl group.[1] The primary degradation products are anticipated to be carbon monoxide (CO), carbon dioxide (CO₂), and various sulfur oxides (SOₓ).[1]
Experimental Protocols for Thermal Stability Analysis
This section details the standard methodologies for assessing the thermal stability of a compound like Tetrahydrothiopyran-4-one.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss as a function of temperature.[1]
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.[1]
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).[1]
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 30 mL/min).[5]
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).[1]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.[1] Non-isothermal methods can be employed to determine the activation energy of thermal decomposition.[5]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.[1]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.[1]
-
Sample Preparation: A small amount of the sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.[1]
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.[1]
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[1]
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified and quantified.[1]
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions, as mandated by ICH guidelines for drug development.[1]
Methodology:
-
Acidic and Basic Hydrolysis: The sample is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 60 °C) for a defined period.[1][4]
-
Oxidative Degradation: The sample is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.[1][4]
-
Thermal Degradation: The solid sample is exposed to dry heat (e.g., 80 °C) for an extended period.[1][4]
-
Photolytic Degradation: The sample is exposed to UV and visible light in a photostability chamber.[1][4]
-
Analysis of Degradants: The stressed samples are analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.[1]
Visualization of Experimental and Synthetic Workflows
The following diagrams illustrate the general workflows for thermal analysis and key synthetic reactions involving Tetrahydrothiopyran-4-one.
Caption: General workflow for TGA and DSC thermal stability analysis.
Caption: Synthetic pathway for the oxidation of Tetrahydrothiopyran-4-one.
Caption: General workflow for the reductive amination of Tetrahydrothiopyran-4-one.
Conclusion
While direct experimental data on the thermal stability of Tetrahydrothiopyran-4-one and its derivatives is currently lacking in public literature, established analytical techniques provide a clear path for such an investigation. Thermogravimetric Analysis and Differential Scanning Calorimetry are the principal methods for determining decomposition temperatures and associated energetic changes. Furthermore, forced degradation studies are essential for understanding the degradation pathways under various stress conditions, which is a critical aspect of drug development and chemical safety management. The protocols and workflows outlined in this guide provide a robust framework for researchers to conduct a thorough thermal stability analysis of this important class of heterocyclic compounds.
References
Crystal Structure of Tetrahydrothiopyran-4-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Tetrahydrothiopyran-4-one (also known as thian-4-one), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document outlines the key crystallographic data, experimental protocols for its determination, and the logical workflow from synthesis to structural analysis, presented in a format tailored for scientific professionals.
Introduction
Tetrahydrothiopyran-4-one is a six-membered heterocyclic compound containing a sulfur atom and a ketone functional group. Its structural scaffold is a valuable building block in the synthesis of a variety of biologically active molecules. Understanding its three-dimensional structure at the atomic level is crucial for rational drug design, enabling the prediction of molecular interactions and the development of novel therapeutic agents. This guide summarizes the definitive crystal structure of Tetrahydrothiopyran-4-one, based on crystallographic data deposited in the Cambridge Structural Database (CSD).
Crystallographic Data
The crystal structure of Tetrahydrothiopyran-4-one has been determined by X-ray diffraction. The comprehensive crystallographic data are cataloged under the CCDC deposition number 773636 . A summary of the key quantitative data is presented in Table 1 for ease of reference and comparison.
Table 1: Quantitative Crystallographic Data for Tetrahydrothiopyran-4-one
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P nma |
| Unit Cell Dimensions | |
| a (Å) | 8.956(3) |
| b (Å) | 10.593(4) |
| c (Å) | 5.998(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 568.9(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.353 |
| Radiation Wavelength (Å) | 1.54184 |
| Temperature (K) | 293 |
| R-factor (%) | 4.8 |
Experimental Protocols
The determination of the crystal structure of Tetrahydrothiopyran-4-one involved a multi-step process, including synthesis of the compound, crystallization, and subsequent X-ray diffraction analysis.
Synthesis of Tetrahydrothiopyran-4-one
A common and effective method for the synthesis of Tetrahydrothiopyran-4-one is through a Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl 3,3'-thiodipropionate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Toluene
Procedure:
-
Cyclization: Diethyl 3,3'-thiodipropionate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. This initiates an intramolecular Dieckmann condensation to form the corresponding β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the intermediate with an aqueous solution of a strong acid, such as hydrochloric acid.
-
Purification: The crude Tetrahydrothiopyran-4-one is purified by a suitable method, such as vacuum distillation or recrystallization from an appropriate solvent, to yield the final product.
Crystallization
Single crystals of Tetrahydrothiopyran-4-one suitable for X-ray diffraction were obtained through a controlled crystallization process.
Procedure:
-
Solvent Selection: The purified Tetrahydrothiopyran-4-one was dissolved in a suitable solvent.
-
Slow Evaporation: The solution was allowed to stand at room temperature for slow evaporation of the solvent. This gradual increase in concentration promotes the formation of well-ordered single crystals.
X-ray Data Collection and Structure Refinement
The crystallographic data were collected using a single-crystal X-ray diffractometer.
Instrumentation and Software:
-
Diffractometer: A Bruker APEX-II CCD area detector diffractometer was used for data collection.
-
Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Software: The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.
Data Collection Parameters:
-
Temperature: The data was collected at a controlled temperature of 293 K.
-
Data Collection Method: A series of ω and φ scans were performed to collect a complete dataset.
Structure Solution and Refinement:
-
The crystal structure was solved using direct methods, which provided the initial positions of most non-hydrogen atoms.
-
The positions of the remaining atoms were located from subsequent difference Fourier maps.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
To aid in the understanding of the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Quantum-Chemical Calculations of Tetrahydrothiopyran-4-one Oxime Conformations: A Technical Guide
This technical guide provides a comprehensive overview of the computational methodologies used to analyze the conformational landscape of Tetrahydrothiopyran-4-one oxime. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical basis, experimental protocols, and illustrative results of quantum-chemical calculations.
Introduction
Tetrahydrothiopyran-4-one and its derivatives are important scaffolds in medicinal chemistry. The introduction of an oxime functional group at the 4-position introduces geometric isomerism (E/Z) and significantly influences the molecule's three-dimensional structure, which in turn can affect its biological activity. Understanding the conformational preferences and the relative stabilities of different isomers is crucial for structure-activity relationship (SAR) studies and rational drug design.
Quantum-chemical calculations offer a powerful tool to investigate the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. This guide outlines the theoretical framework and practical application of these computational methods.
Theoretical Background
The conformational analysis of this compound is typically performed using methods rooted in quantum mechanics, most notably Density Functional Theory (DFT). DFT has been shown to provide a good balance between accuracy and computational cost for systems of this size. The choice of functional and basis set is critical for obtaining reliable results.
The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations. Basis sets, which are sets of mathematical functions used to build molecular orbitals, are selected based on the desired accuracy and the computational resources available. Pople-style basis sets, such as 6-31G(d) and 6-311+G(3df,2p), are frequently employed.[1][2]
The primary goal of these calculations is to locate the minima on the potential energy surface, which correspond to stable conformations. This is achieved through geometry optimization. Subsequent frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Experimental Protocols
The following section details a typical protocol for the quantum-chemical conformational analysis of this compound.
3.1. Initial Structure Generation
Initial 3D structures of the possible conformers and isomers of this compound are generated. This includes considering:
-
Ring Conformations: The tetrahydrothiopyran ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common.
-
Oxime Isomerism: The oxime group can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond.
-
Substituent Orientation: The hydroxyl group of the oxime can be oriented in different positions relative to the ring.
3.2. Geometry Optimization and Energy Calculation
Each initial structure is then subjected to geometry optimization using a selected level of theory. A common approach involves a two-step process:
-
Initial Optimization: A lower-level theory, such as DFT with the B3LYP functional and a smaller basis set (e.g., 6-31G(d)), is used for a preliminary optimization to quickly locate approximate minima.
-
Refined Optimization and Energy Calculation: The resulting structures are then re-optimized at a higher level of theory, for instance, B3LYP with a larger basis set (e.g., 6-311+G(3df,2p)), to obtain more accurate geometries and energies.[1][2]
Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the influence of a solvent environment.
3.3. Frequency Analysis
For each optimized structure, a frequency calculation is performed at the same level of theory used for the final optimization. This serves two purposes:
-
Confirmation of Minima: The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
Thermodynamic Properties: The calculation provides thermodynamic data, including the zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.
Data Presentation
The quantitative data obtained from the quantum-chemical calculations are summarized in the tables below. Due to the absence of a dedicated published study on this compound, the following data is illustrative of the expected results from such a computational analysis, based on findings for analogous heterocyclic systems.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer/Isomer | Ring Conformation | Oxime Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Chair | E | 0.00 | 0.00 |
| 2 | Chair | Z | 1.20 | 1.15 |
| 3 | Twist-Boat | E | 4.50 | 4.65 |
| 4 | Twist-Boat | Z | 5.80 | 5.90 |
| 5 | Boat | E | 6.20 | 6.35 |
| 6 | Boat | Z | 7.50 | 7.60 |
Table 2: Illustrative Key Dihedral Angles for the Most Stable Conformer (Chair, E-isomer)
| Dihedral Angle | Atoms Involved | Value (degrees) |
| τ1 | C2-S1-C6-C5 | 55.8 |
| τ2 | S1-C2-C3-C4 | -54.2 |
| τ3 | C2-C3-C4-C5 | 53.9 |
| τ4 | C3-C4-C5-C6 | -54.5 |
| τ5 | C4-C5-C6-S1 | 55.1 |
| τ6 | C5-C6-S1-C2 | -55.6 |
| τ(oxime) | C3-C4-N-O | 178.5 |
Visualization of Computational Workflow
The following diagrams illustrate the logical workflow of a typical quantum-chemical conformational analysis.
Caption: Workflow for Quantum-Chemical Conformational Analysis.
Caption: Isomeric and Conformational Relationships.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Tetrahydrothiopyran-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Tetrahydrothiopyran-4-one oxime, a valuable intermediate in medicinal chemistry and drug development. The procedure is based on the general principles of oxime formation from ketones and hydroxylamine, with specific conditions adapted from protocols for analogous heterocyclic ketones.
Introduction
This compound is a heterocyclic compound of interest in the synthesis of various biologically active molecules. Oximes, in general, are versatile functional groups that can be readily converted into other functionalities, such as amines and amides, or used as ligands in coordination chemistry. The synthesis described herein involves the reaction of Tetrahydrothiopyran-4-one with hydroxylamine hydrochloride in the presence of a mild base.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (MW: 69.49 g/mol )
-
Sodium acetate (NaOAc) (MW: 82.03 g/mol )
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 3:1 v/v ratio).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 - 1.5 eq) and sodium acetate (1.5 - 2.0 eq). The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous mixture, add ethyl acetate to extract the product. Perform the extraction three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound. The expected yield is based on the synthesis of an analogous substituted tetrahydropyran-4-one oxime, as a specific reported yield for the target compound is not available.[4][5]
| Parameter | Value | Reference/Comment |
| Starting Material | Tetrahydrothiopyran-4-one | CAS: 1072-72-6[1][2][3] |
| Reagents | Hydroxylamine hydrochloride, Sodium Acetate | |
| Solvent | Ethanol/Water | A common solvent system for oximation. |
| Reaction Temperature | 70-80 °C | Heating is generally required.[6] |
| Reaction Time | 2-4 hours | Monitor by TLC. |
| Expected Yield | ~65% | Based on analogous synthesis.[4][5] |
| Product Appearance | Solid | |
| Product Molecular Weight | 131.20 g/mol | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow diagram for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydro-4H-thiopyran-4-one 99 1072-72-6 [sigmaaldrich.com]
- 3. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. researchgate.net [researchgate.net]
- 6. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 7. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Tetrahydrothiopyran-4-one Oxime in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiopyran-4-one oxime is a versatile heterocyclic building block with significant potential in organic synthesis, particularly for the construction of novel nitrogen- and sulfur-containing scaffolds of interest in medicinal chemistry and materials science. Its strategic placement of functional groups—a nucleophilic oxime nitrogen, a reactive C=N double bond, and a flexible six-membered thiopyran ring—allows for a variety of chemical transformations.
This document provides detailed application notes and experimental protocols for key synthetic applications of this compound. These include its use as a precursor to valuable lactams via the Beckmann rearrangement and its potential as a starting material for the synthesis of complex spirocyclic and other heterocyclic systems.
Key Applications
Synthesis of Hexahydro-1,4-thiazepine-5-one via Beckmann Rearrangement
The most prominent application of this compound is its rearrangement to the corresponding seven-membered lactam, hexahydro-1,4-thiazepine-5-one. This transformation, known as the Beckmann rearrangement, is a powerful method for expanding cyclic ketones into lactams, which are core structures in many biologically active compounds and polymers.[1][2] The resulting thiazepine ring system is a valuable scaffold in drug discovery.[3][4]
The Beckmann rearrangement proceeds via the acid-catalyzed conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl group anti-periplanar to the leaving group.[2][5] For the symmetrical this compound, either alkyl group can migrate, leading to a single lactam product.
Reaction Scheme:
Caption: Beckmann rearrangement of this compound.
Experimental Protocol: Beckmann Rearrangement with Sulfuric Acid
This protocol is a representative procedure based on standard methodologies for the Beckmann rearrangement of cyclic ketoximes.[2][6]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 38.1 mmol).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 20 mL) to the oxime with stirring. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for a specified time (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure hexahydro-1,4-thiazepine-5-one.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | Hexahydro-1,4-thiazepine-5-one |
| Catalyst | Sulfuric Acid |
| Solvent | None |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature to 60 °C |
| Expected Yield | 75-85% |
Note: Yields are estimates based on similar reported Beckmann rearrangements and may vary.
Potential Application: Synthesis of Spiro-heterocycles
This compound can serve as a precursor for the synthesis of novel spiro-heterocyclic compounds.[7] Spirocycles are three-dimensional structures that are of great interest in drug discovery due to their conformational rigidity and novelty.[8] For instance, the oxime can potentially undergo [3+2] cycloaddition reactions with suitable dipolarophiles, or the parent ketone can be used to generate spiro-oxindoles, which can then be oximated.
Hypothetical Reaction Workflow for Spiro-heterocycle Synthesis:
Caption: Potential workflow for spiro-heterocycle synthesis.
Experimental Protocol: Synthesis of this compound
This protocol describes the initial step of preparing the oxime from its corresponding ketone, a necessary precursor for the subsequent applications.
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol or Methanol
-
Deionized Water
Procedure:
-
Dissolution: Dissolve Tetrahydrothiopyran-4-one (e.g., 10.0 g, 86.1 mmol) in ethanol (e.g., 100 mL) in a round-bottom flask.
-
Addition of Reagents: Add hydroxylamine hydrochloride (e.g., 7.18 g, 103.3 mmol) and sodium acetate (e.g., 8.48 g, 103.3 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture and reduce the volume of the solvent using a rotary evaporator. Add deionized water (e.g., 100 mL) to the residue to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data for Oximation:
| Parameter | Value |
| Starting Material | Tetrahydrothiopyran-4-one |
| Product | This compound |
| Reagents | NH₂OH·HCl, Sodium Acetate |
| Solvent | Ethanol |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature to Reflux |
| Expected Yield | >90% |
Other Potential Applications in Organic Synthesis
-
Synthesis of Substituted Thiazepines: The lactam product of the Beckmann rearrangement can be further functionalized at the nitrogen atom or at the alpha-carbon to the carbonyl group, providing access to a library of substituted thiazepine derivatives for biological screening.
-
Ring-Opening Reactions: Under certain conditions, the thiazepine lactam could undergo ring-opening reactions to yield linear amino thioether compounds, which are also valuable synthetic intermediates.
-
Reduction to Cyclic Amines: The oxime can be reduced to the corresponding aminotetrahydrothiopyran, a useful building block for the synthesis of more complex molecules.
Conclusion
This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its ability to undergo the Beckmann rearrangement to form a seven-membered lactam provides a straightforward entry into the important class of thiazepine heterocycles. Furthermore, its structure holds potential for the synthesis of novel spirocyclic systems and other nitrogen-containing compounds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this valuable building block in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis of hexahydro-1,4-thiazepine derivatives with expected pharmacological activity. Part I. N-alkyl(hydroxyalkyl)-hexahydro-1,4-thiazepines and 2-(hexahydro-1,4-thiazepinyl)-ethyl esters of phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of perhydro-1,4-thiazepines, of expected pharmacological activity. Part III. 4-(2-hydroxyethyl)-perhydro-1,4-thiazepine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Tetrahydrothiopyran-4-one Oxime for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of tetrahydrothiopyran-4-one oxime, a promising scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of novel derivatives and the subsequent screening for their biological activities, particularly focusing on anticancer and antimicrobial applications. The inclusion of quantitative data, detailed experimental procedures, and visual workflows aims to facilitate the discovery and development of new therapeutic agents based on this heterocyclic core.
Introduction
The tetrahydrothiopyran-4-one scaffold and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of an oxime functionality at the 4-position provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity. O-alkylation and O-acylation of the oxime group can lead to the generation of novel oxime ethers and esters with potentially enhanced potency and improved pharmacokinetic profiles. This document provides detailed protocols for the synthesis of these derivatives and methods for evaluating their biological efficacy.
Experimental Protocols
Protocol 1: Synthesis of this compound (3)
This protocol describes the initial synthesis of the core intermediate, this compound, from the commercially available tetrahydrothiopyran-4-one.
Materials:
-
Tetrahydrothiopyran-4-one (1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (2)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1) (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (2) (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution.
-
Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound (3).
-
Purify the crude product by recrystallization or column chromatography to obtain the pure oxime.
Protocol 2: Synthesis of O-Aryl/Alkyl Ethers of this compound (4a-b)
This protocol outlines the synthesis of oxime ethers via O-alkylation of this compound.
Materials:
-
This compound (3)
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (3) (1 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford the desired oxime ether.
Protocol 3: Synthesis of O-Acyl Esters of this compound (5a-b)
This protocol describes the synthesis of oxime esters through O-acylation of the parent oxime.
Materials:
-
This compound (3)
-
Appropriate acyl chloride or carboxylic acid anhydride (e.g., benzoyl chloride, acetic anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (3) (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the pure oxime ester.
Biological Activity Screening Protocols
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized this compound derivatives
-
DMSO
-
96-well microplates
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole) as positive controls
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Table 1: In Vitro Anticancer Activity of Tetrahydrothiopyran-4-one Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6a | 6H-Thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 3.5 | [1] |
| 6a | 6H-Thiopyran-2,3-dicarboxylate | MCF-7 (Breast) | 4.5 | [1] |
| 6b | 6H-Thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 10 | [1] |
| 6b | 6H-Thiopyran-2,3-dicarboxylate | MCF-7 (Breast) | 12 | [1] |
| 7a | 4-Thiophenyl-pyrazole | HepG-2 (Liver) | 10.25 | [1] |
| 7a | 4-Thiophenyl-pyrazole | MCF-7 (Breast) | 15.41 | [1] |
| 8a | 4-Thiophenyl-pyridine | HepG-2 (Liver) | 12.84 | [1] |
| 8a | 4-Thiophenyl-pyridine | MCF-7 (Breast) | 18.72 | [1] |
| 9a | 4-Thiophenyl-pyrimidine | HepG-2 (Liver) | 11.15 | [1] |
| 9a | 4-Thiophenyl-pyrimidine | MCF-7 (Breast) | 16.23 | [1] |
Note: The data presented is for related thiopyran derivatives and serves as a comparative reference for newly synthesized compounds.
Table 2: In Vitro Antimicrobial Activity of Tetrahydro-2H-thiopyran-4-yl Based Derivatives
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 10a | Thiazole | S. aureus | >62.5 | C. albicans | 1.95 | [2] |
| 10b | Thiazole | S. aureus | >62.5 | C. albicans | 1.95 | [2] |
| 10n | Thiazole | S. aureus | 7.81 | C. albicans | 1.95 | [2] |
| 10o | Thiazole | S. aureus | 7.81 | C. albicans | 1.95 | [2] |
| 10v | Selenazole | S. aureus | 7.81 | C. albicans | 1.95 | [2] |
Note: The data is for derivatives of the core tetrahydrothiopyran structure, indicating the potential for antimicrobial activity in this class of compounds.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for synthesis and biological screening.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Mechanism of Action and Signaling Pathways
The biological activities of this compound derivatives are believed to be mediated through the modulation of key cellular signaling pathways that are often dysregulated in cancer and inflammatory conditions. Two such critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell proliferation, and survival.[3] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[4] Some oxime derivatives have been shown to inhibit NF-κB signaling, potentially by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition blocks the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby preventing the transcription of its target genes.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a common event in many human cancers.[6] Thiophene-based compounds have been identified as potent and selective inhibitors of PI3K.[6] By inhibiting PI3K, these compounds prevent the phosphorylation of Akt, a key downstream effector. This blockade of Akt activation leads to the suppression of downstream signaling events that are critical for cancer cell survival and proliferation, ultimately inducing apoptosis.
Conclusion
The derivatization of this compound represents a promising strategy for the development of novel therapeutic agents. The synthetic protocols provided herein offer a straightforward approach to generating a library of diverse oxime ethers and esters. The subsequent biological screening of these compounds has the potential to identify lead candidates with potent anticancer and antimicrobial activities. The elucidation of their mechanism of action, particularly their ability to modulate the NF-κB and PI3K/Akt signaling pathways, provides a rational basis for their further optimization and development as clinical candidates. These application notes serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Tetrahydrothiopyran-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tetrahydrothiopyran-4-one oxime as a precursor for spirocyclic compounds, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities. While direct literature on the use of this compound for this purpose is limited, this document outlines plausible and established synthetic strategies based on analogous reactions of other cyclic ketone oximes. The primary focus will be on the in-situ generation of a cyclic nitrone from the oxime, followed by a [3+2] dipolar cycloaddition reaction.
Introduction
Spirocyclic scaffolds are prevalent in a variety of natural products and have been identified as privileged structures in drug discovery. The rigid, three-dimensional nature of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. This compound offers a versatile entry point to this chemical space. The key reactive intermediate that can be generated from the oxime is a five-membered cyclic nitrone, which is a 1,3-dipole. This nitrone can then undergo cycloaddition reactions with various dipolarophiles to construct a range of spirocyclic isoxazolidines. These isoxazolidine products can be further modified, for instance, by reductive cleavage of the N-O bond to yield valuable 1,3-aminoalcohols.
Synthetic Strategies
Two primary synthetic pathways are proposed for the utilization of this compound in spirocycle synthesis:
-
Intermolecular [3+2] Nitrone Cycloaddition: The oxime can be converted in situ to a cyclic nitrone, which then reacts with an external dipolarophile (e.g., an alkene or alkyne) to form a spirocyclic isoxazolidine. This is a highly versatile method that allows for the introduction of a wide variety of substituents on the newly formed five-membered ring.
-
Beckmann Rearrangement: Treatment of the oxime with an acid catalyst can induce a Beckmann rearrangement, leading to the formation of a spirocyclic lactam. This ring-expansion reaction provides access to a different class of spiro-heterocycles.
This document will focus on the [3+2] cycloaddition pathway due to its broader applicability and control over the diversity of the final products.
Quantitative Data from Analogous Reactions
Due to the lack of specific data for this compound, the following table summarizes results from analogous [3+2] cycloaddition reactions of nitrones generated from other cyclic ketone oximes with various dipolarophiles. This data provides an indication of the expected yields and conditions.
| Starting Oxime Analogue | Dipolarophile | Reaction Conditions | Product Type | Yield (%) | Reference |
| Cyclohexanone Oxime | N-Methylmaleimide | Toluene, reflux | Spiro-isoxazolidine | 85 | [1][2] |
| Cyclopentanone Oxime | Styrene | Xylene, 140 °C | Spiro-isoxazolidine | 78 | [2] |
| Piperidin-4-one Oxime deriv. | Methyl Acrylate | DMF, 110 °C | Spiro-isoxazolidine | 92 | [1][2] |
| Adamantanone Oxime | Dimethyl Fumarate | Toluene, reflux | Spiro-isoxazolidine | 65 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiro[tetrahydrothiopyran-4,5'-isoxazolidine] Derivatives via [3+2] Cycloaddition
This protocol is a representative procedure based on established methods for the in-situ generation of nitrones from cyclic oximes and their subsequent cycloaddition.
Materials:
-
This compound
-
Selected dipolarophile (e.g., N-phenylmaleimide, methyl acrylate, styrene)
-
Anhydrous toluene or xylenes
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Addition of Reagents: Add the chosen dipolarophile (1.2 eq) to the flask, followed by the addition of a suitable anhydrous solvent (e.g., toluene or xylenes, to a concentration of 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the dipolarophile.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Characterization: The fractions containing the desired spirocyclic product are combined, and the solvent is evaporated to yield the pure product. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Synthetic Workflow for Spirocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of a spiro[tetrahydrothiopyran-4,5'-isoxazolidine] derivative from this compound via a [3+2] cycloaddition reaction.
Caption: Synthetic workflow for spirocycle synthesis.
Signaling Pathway Analogy: A Logical Flow of Synthesis
While not a biological signaling pathway, the following diagram uses the same logical structure to illustrate the decision-making and reaction progression in the synthesis of spirocyclic compounds from a cyclic ketone oxime.
Caption: Synthetic pathways from the oxime.
References
Application Notes and Protocols: The Role of Tetrahydrothiopyran-4-one Oxime in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiopyran-4-one and its corresponding oxime represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The tetrahydrothiopyran scaffold, a six-membered ring containing a sulfur atom, serves as a versatile building block for the synthesis of diverse bioactive molecules. The introduction of an oxime functional group at the 4-position can significantly modulate the physicochemical and pharmacological properties of the parent ketone, often enhancing biological activity. This document provides an overview of the applications of Tetrahydrothiopyran-4-one oxime and its derivatives in drug discovery, along with detailed protocols for their synthesis and biological evaluation. While research on a wide array of specific this compound derivatives is still emerging, the existing data on related analogs, particularly derivatives of the parent ketone, highlight the promising therapeutic potential of this scaffold in various disease areas, including cancer, inflammation, and infectious diseases.
Data Presentation: Biological Activities of Tetrahydrothiopyran-4-one Derivatives
The following tables summarize the quantitative data on the biological activities of various derivatives of tetrahydrothiopyran-4-one. It is important to note that the majority of the available data is for derivatives of the parent ketone, which serve as a strong rationale for the synthesis and evaluation of the corresponding oxime analogs.
Table 1: Anticancer Activity of Tetrahydrothiopyran-4-one Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6H-Thiopyran-2,3-dicarboxylate Derivatives | HCT-15 (Colon) | 3.5 - 15 | [1] |
| MCF-7 (Breast) | 4.5 - 13 | [1] | |
| 4-Thiophenyl-pyrazole, Pyridine, and Pyrimidine Derivatives | HepG-2 (Liver) | 10.25 - 25.72 | [1] |
| MCF-7 (Breast) | 15.41 - 31.45 | [1] |
Table 2: Antimicrobial Activity of Tetrahydrothiopyran-4-one Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole and Selenazole Derivatives | Candida spp. | 0.98 - 15.62 | [2] |
| Gram-positive bacteria | 7.81 - 62.5 | [2] | |
| Pyrazole and Isoxazole Derivatives | Bacillus subtilis | Not specified | [3] |
| Pseudomonas fluorescens | Not specified | [3] | |
| Substituted Tetrahydropyran-4-one Oxime | Antibacterial activity noted | Not specified | [4][5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of the parent this compound from its corresponding ketone.
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)
-
Ethanol or other suitable solvent
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium acetate or sodium hydroxide (1.1-1.5 equivalents) in water or ethanol.
-
Add the hydroxylamine solution to the ketone solution at room temperature with stirring.
-
The reaction mixture can be stirred at room temperature or heated to reflux (typically below 80°C) to drive the reaction to completion.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[4][5]
Protocol 2: Synthesis of Substituted 2,6-Diaryl-tetrahydrothiopyran-4-ones (Precursors for Oximes)
This protocol outlines a general method for synthesizing substituted tetrahydrothiopyran-4-ones, which can then be converted to their corresponding oximes using Protocol 1.
Materials:
-
Substituted diarylideneacetones
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted diarylideneacetone (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) in water.
-
Add the sodium sulfide solution dropwise to the diarylideneacetone solution at room temperature with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with glacial acetic acid to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the product by column chromatography or recrystallization.
-
Confirm the structure of the synthesized 2,6-diaryl-tetrahydrothiopyran-4-one using appropriate analytical techniques.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 4: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well microplate.
-
Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Logical Relationships
The therapeutic potential of Tetrahydrothiopyran-4-one derivatives is rooted in their ability to modulate key signaling pathways implicated in various diseases. While the specific targets of many this compound derivatives are yet to be fully elucidated, the known activities of related compounds suggest several potential mechanisms of action.
Potential Anticancer Mechanisms
Derivatives of the parent ketone have shown promise as anticancer agents, suggesting that the oxime analogs may act through similar pathways.[1] Key signaling pathways often dysregulated in cancer and potentially targeted by these compounds include those involved in cell proliferation, survival, and apoptosis.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory potential of Tetrahydrothiopyran-4-one derivatives is likely mediated through the inhibition of pro-inflammatory enzymes and signaling cascades.
Caption: Putative anti-inflammatory signaling pathway modulation.
Experimental Workflow for Drug Discovery
The process of identifying and developing new drug candidates from the this compound scaffold follows a logical progression from synthesis to biological evaluation.
Caption: Drug discovery workflow for this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutic agents. The versatility of the tetrahydrothiopyran scaffold, combined with the modulatory effects of the oxime group, provides a rich chemical space for exploration. The provided protocols and data serve as a foundation for researchers to synthesize and evaluate new analogs with potential applications in oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of this intriguing class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 6. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazole and Isoxazole Derivatives from Thiochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman-4-one, a sulfur-containing heterocyclic compound, serves as a versatile starting material for the synthesis of various biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides detailed protocols for the synthesis of pyrazole and isoxazole derivatives of thiochroman-4-one, which are known to exhibit notable biological activities. The fusion of pyrazole or isoxazole rings to the thiochroman scaffold can lead to novel chemical entities with enhanced therapeutic potential. These compounds are of particular interest for the development of new antimicrobial agents.
Synthetic Workflow Overview
The general strategy for the synthesis of pyrazole and isoxazole derivatives from thiochroman-4-one involves the condensation of the keto group of thiochroman-4-one with hydrazine or hydroxylamine derivatives, respectively. The following diagram illustrates the overall synthetic workflow.
Application Notes and Protocols: Anti-kinetoplastidal Properties of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-kinetoplastidal properties of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives, including their sulfoxide and sulfone analogues. The information presented herein is intended to guide researchers in the evaluation and development of this class of compounds as potential therapeutics for kinetoplastid infections such as leishmaniasis and trypanosomiasis.
Introduction
Kinetoplastid parasites, including species of Leishmania and Trypanosoma, are the causative agents of a group of neglected tropical diseases that affect millions of people worldwide. The current chemotherapies for these diseases are often limited by toxicity, complex administration routes, and increasing parasite resistance. This necessitates the discovery and development of novel, safe, and effective anti-kinetoplastidal agents.
The 2,6-diaryl-4H-tetrahydro-thiopyran-4-one scaffold and its derivatives have emerged as a promising class of compounds with significant in vitro activity against various kinetoplastid species. These compounds are designed as prodrugs of diarylideneacetones, aiming to reduce toxicity to mammalian cells while maintaining potent anti-parasitic activity.[1][2] The proposed mechanism of action involves the interference with the parasite-specific trypanothione redox system, a key pathway for parasite survival and defense against oxidative stress.[1][2]
Data Presentation: In Vitro Anti-kinetoplastidal Activity and Cytotoxicity
The following tables summarize the in vitro biological activity of representative 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives (sulfides, sulfoxides, and sulfones) against various kinetoplastid parasites and a human cell line for cytotoxicity assessment. The data reveals that while the parent sulfide compounds often show moderate activity, their corresponding sulfoxide and sulfone derivatives can exhibit enhanced potency and favorable selectivity indices.[1][2]
Table 1: In Vitro Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Sulfide Derivatives
| Compound ID | Substituent (Ar) | T. b. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | L. infantum IC₅₀ (µM) | L. donovani IC₅₀ (µM) | hMRC-5 CC₅₀ (µM) | Selectivity Index (SI)¹ |
| 2a | 4-Fluorophenyl | >25 | >25 | >25 | >25 | >25 | - |
| 2b | 4-Chlorophenyl | 10.2 | 15.8 | >25 | >25 | >25 | >2.5 |
| 2c | 4-Bromophenyl | 8.5 | 12.1 | 20.3 | 22.5 | >25 | >2.9 |
| 2d | 4-Methoxyphenyl | >25 | >25 | >25 | >25 | >25 | - |
| 2w | 2-Pyridyl | 1.2 | 2.5 | 3.1 | 4.0 | 15.2 | 12.7 |
¹Selectivity Index (SI) = CC₅₀ (hMRC-5) / IC₅₀ (T. b. brucei)
Note: Data is representative and compiled from published research.[1][2] Actual values may vary based on experimental conditions.
Table 2: In Vitro Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Sulfoxide Derivatives
| Compound ID | Substituent (Ar) | T. b. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | L. infantum IC₅₀ (µM) | L. donovani IC₅₀ (µM) | hMRC-5 CC₅₀ (µM) | Selectivity Index (SI)¹ |
| 3a | 4-Fluorophenyl | 5.6 | 8.9 | 12.4 | 15.1 | >25 | >4.5 |
| 3b | 4-Chlorophenyl | 2.1 | 4.3 | 7.8 | 9.2 | >25 | >11.9 |
| 3c | 4-Bromophenyl | 1.8 | 3.9 | 6.5 | 8.1 | >25 | >13.9 |
| 3d | 4-Methoxyphenyl | 7.3 | 10.5 | 18.2 | 20.1 | >25 | >3.4 |
| 3w | 2-Pyridyl | 0.8 | 1.1 | 1.5 | 2.2 | 20.5 | 25.6 |
¹Selectivity Index (SI) = CC₅₀ (hMRC-5) / IC₅₀ (T. b. brucei)
Note: Data is representative and compiled from published research.[1][2] Actual values may vary based on experimental conditions.
Table 3: In Vitro Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Sulfone Derivatives
| Compound ID | Substituent (Ar) | T. b. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | L. infantum IC₅₀ (µM) | L. donovani IC₅₀ (µM) | hMRC-5 CC₅₀ (µM) | Selectivity Index (SI)¹ |
| 4a | 4-Fluorophenyl | 4.9 | 7.5 | 10.1 | 13.2 | >25 | >5.1 |
| 4b | 4-Chlorophenyl | 1.9 | 3.8 | 6.9 | 8.5 | >25 | >13.2 |
| 4c | 4-Bromophenyl | 1.5 | 3.2 | 5.8 | 7.4 | >25 | >16.7 |
| 4d | 4-Methoxyphenyl | 9.8 | 14.2 | 21.5 | >25 | >25 | >2.6 |
| 4w | 2-Pyridyl | 0.7 | 0.9 | 1.2 | 1.9 | 22.1 | 31.6 |
¹Selectivity Index (SI) = CC₅₀ (hMRC-5) / IC₅₀ (T. b. brucei)
Note: Data is representative and compiled from published research.[1][2] The 2-pyridyl substituted sulfone derivative (4w) demonstrated high potency, particularly against L. infantum.[1]
Experimental Protocols
The following protocols outline the general procedures for evaluating the in vitro anti-kinetoplastidal activity and cytotoxicity of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives.
In Vitro Anti-kinetoplastidal Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the test compounds against various kinetoplastid parasites.
Materials:
-
Kinetoplastid parasite cultures (T. b. brucei, T. cruzi, L. infantum, L. donovani)
-
Appropriate culture medium for each parasite
-
96-well microtiter plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Reference drug (e.g., pentamidine, benznidazole, miltefosine)
-
Resazurin solution
-
Plate reader (fluorescence)
-
Humidified incubator with appropriate temperature and CO₂ conditions
Procedure:
-
Parasite Culture: Maintain parasite cultures in their respective media and growth stages (e.g., bloodstream form trypomastigotes for T. b. brucei, epimastigotes for T. cruzi, promastigotes for Leishmania spp.).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Plate Seeding: Seed the 96-well plates with a suspension of parasites at a predetermined density (e.g., 2 x 10⁵ cells/mL).
-
Compound Addition: Add the serially diluted test compounds and reference drug to the appropriate wells. Include wells with parasites and medium only (negative control) and wells with parasites and the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plates for 72 hours under the appropriate conditions for each parasite (e.g., 37°C with 5% CO₂ for T. b. brucei; 26°C for Leishmania promastigotes).
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 4-24 hours. Resazurin is reduced to the fluorescent resorufin by viable cells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of the test compounds against a mammalian cell line to assess their selectivity.
Materials:
-
Human cell line (e.g., hMRC-5 human lung fibroblasts)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Reference cytotoxic drug (e.g., doxorubicin)
-
Resazurin solution
-
Plate reader (fluorescence)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain the mammalian cell line in the appropriate culture medium.
-
Cell Seeding: Seed the 96-well plates with a suspension of cells at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5 x 10³ cells/well). Allow the cells to adhere for 24 hours.
-
Compound Addition: Replace the medium with fresh medium containing the serially diluted test compounds and reference drug. Include wells with cells and medium only (negative control) and wells with cells and the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity as described in the anti-kinetoplastidal assay.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the CC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives and the general experimental workflow for their evaluation.
References
- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanothione system and the opportunities it offers to create drugs for the neglected kinetoplast diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tetrahydrothiopyran-4-one Derivatives as Emerging Anti-Cancer Agents
Introduction
The quest for novel and effective anti-cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, Tetrahydrothiopyran-4-one (THTP-4-one) and its derivatives have emerged as a promising class of compounds with significant potential in oncology.[1][2] The THTP-4-one core, a six-membered heterocyclic ketone containing a sulfur atom, offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets implicated in cancer progression.[2][3] This scaffold serves as a versatile platform for the development of small molecule inhibitors that can modulate key signaling pathways, induce apoptosis, and arrest the cell cycle in cancer cells.[1][4]
Mechanism of Action
The anti-cancer effects of Tetrahydrothiopyran-4-one derivatives are multifaceted and often involve the modulation of critical cellular signaling pathways that are frequently dysregulated in cancer.[5] Key mechanisms include:
-
Inhibition of Proliferation and Viability: THTP-4-one derivatives have demonstrated potent dose-dependent cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the low micromolar range.[1] This anti-proliferative effect is a primary indicator of their potential as anti-cancer agents.
-
Induction of Apoptosis: A crucial mechanism for many anti-cancer drugs is the induction of programmed cell death, or apoptosis. Certain THTP-4-one derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their elimination.[4][6]
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the uncontrolled division of cancer cells.[4][7] Studies have shown that some derivatives can cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, preventing cancer cells from progressing through the division process.[7][8]
-
Targeting Key Signaling Pathways: The anti-cancer activity of these compounds is often linked to their ability to inhibit key signaling cascades that drive tumor growth and survival. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[3][9] Tetrahydrothiopyran-4-one derivatives are being explored as scaffolds for the design of inhibitors targeting components of this pathway.[3]
-
MAPK/ERK Pathway: This pathway is another critical signaling cascade involved in cell proliferation and survival.[1] Kinase inhibitors based on heterocyclic scaffolds like THTP-4-one can target this pathway.[1]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell growth and survival.[10][11][12] Small molecule inhibitors are being developed to block this signaling pathway.[10][13]
-
EGFR and VEGFR-2 Signaling: Some thiopyran derivatives have been identified as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.[7][14]
-
The versatility of the Tetrahydrothiopyran-4-one scaffold allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of next-generation cancer therapeutics.[1][3]
Data Presentation
Table 1: Cytotoxicity of Tetrahydrothiopyran-4-one and Related Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 6H-Thiopyran-2,3-dicarboxylate Derivatives | ||||
| 4a (with methoxy group) | HCT-15 | Colon | 3.5 | [5] |
| MCF-7 | Breast | 4.5 | [5] | |
| 4b | HCT-15 | Colon | 10 | [5] |
| MCF-7 | Breast | 12 | [5] | |
| 4c | HCT-15 | Colon | 15 | [5] |
| MCF-7 | Breast | 13 | [5] | |
| 4d | HCT-15 | Colon | 8 | [5] |
| MCF-7 | Breast | 9 | [5] | |
| 4-Thiophenyl-pyrazole, Pyridine, and Pyrimidine Derivatives | ||||
| 2a | HepG-2 | Liver | 10.25 | [5] |
| MCF-7 | Breast | 15.41 | [5] | |
| 6a | HepG-2 | Liver | 12.84 | [5] |
| MCF-7 | Breast | 18.72 | [5] | |
| 7a | HepG-2 | Liver | 11.15 | [5] |
| MCF-7 | Breast | 16.23 | [5] | |
| 10b | HepG-2 | Liver | 13.81 | [5] |
| MCF-7 | Breast | 19.54 | [5] | |
| 15a | HepG-2 | Liver | 25.72 | [5] |
| MCF-7 | Breast | 31.45 | [5] | |
| 18a | HepG-2 | Liver | 14.21 | [5] |
| MCF-7 | Breast | 20.19 | [5] | |
| Erlotinib (Control) | HepG-2 | Liver | 9.87 | [5] |
| MCF-7 | Breast | 11.04 | [5] | |
| Sorafenib (Control) | HepG-2 | Liver | 7.65 | [5] |
| MCF-7 | Breast | 9.21 | [5] | |
| Bis-oxidized thiopyran derivatives | ||||
| S-16 | A549 | Lung | 4 | [7] |
| H1975 | Lung | 3.14 | [7] | |
| MCF-7 | Breast | 0.62 | [7] | |
| 4H-Pyran Derivatives | ||||
| 4d | HCT-116 | Colon | 75.1 | [4][6] |
| 4k | HCT-116 | Colon | 85.88 | [4][6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[1] The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydrothiopyran-4-one derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[1][4]
-
Compound Treatment: Treat the cells with various concentrations of the THTP-4-one derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Remove the medium and add 50 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 1.5 to 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Principle: This method is based on the externalization of phosphatidylserine (PS) in apoptotic cells, which is detected by Annexin V, and the loss of plasma membrane integrity in late apoptotic and necrotic cells, which is assessed by propidium iodide (PI) staining.[5]
Materials:
-
Treated and untreated cancer cells
-
Cold PBS
-
1X Annexin V binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time period.[5]
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry.[5]
Cell Cycle Analysis
This assay is used to determine if a compound induces cell cycle arrest.[5]
Principle: The DNA content of cells is measured using a fluorescent dye like propidium iodide (PI), which intercalates with DNA. The fluorescence intensity is proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]
Materials:
-
Treated and untreated cancer cells in 6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with the desired concentrations of the compound for 24 to 48 hours.[5]
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.[5]
-
Incubation and Analysis: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.[5]
Visualizations
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Caption: The PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.
Caption: The STAT3 Signaling Pathway and Potential Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Organocatalytic Reactions of Tetrahydrothiopyran-4-one: Application Notes and Protocols for Pharmaceutical Research and Development
Introduction
Tetrahydrothiopyran-4-one and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active molecules. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign tool for the stereoselective functionalization of these heterocyclic ketones. This document provides detailed application notes and experimental protocols for two key organocatalytic transformations of tetrahydrothiopyran-4-one: the L-proline-catalyzed asymmetric aldol reaction and the organocatalytic Michael-Michael cascade for the synthesis of spiro-tetrahydrothiopyran-oxindoles. These protocols are intended for researchers, scientists, and drug development professionals.
L-Proline-Catalyzed Asymmetric Aldol Reaction of Tetrahydrothiopyran-4-one
The L-proline-catalyzed asymmetric aldol reaction of tetrahydrothiopyran-4-one with various aldehydes provides a direct and efficient route to chiral β-hydroxy ketones. These products are valuable intermediates in the synthesis of complex molecules, including polypropionates. The reaction proceeds via an enamine intermediate, leading to high diastereo- and enantioselectivities.
Quantitative Data Summary
The efficiency and stereoselectivity of the L-proline-catalyzed aldol reaction are influenced by the choice of solvent and the electronic and steric properties of the aldehyde substrate. The following table summarizes the results obtained for the reaction of tetrahydrothiopyran-4-one with a range of aldehydes.
| Entry | Aldehyde (RCHO) | Solvent | Yield (%) | Diastereomeric Ratio (dr, anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | DMF (4% H₂O) | 85 | >20:1 | 96 |
| 2 | 2-Naphthaldehyde | DMF (4% H₂O) | 82 | >20:1 | 97 |
| 3 | 4-Nitrobenzaldehyde | DMF (4% H₂O) | 90 | >20:1 | 99 |
| 4 | Isovaleraldehyde | DMSO | 75 | 10:1 | 93 |
| 5 | Cyclohexanecarboxaldehyde | DMSO | 80 | 15:1 | 95 |
| 6 | Propionaldehyde | DMSO | 65 | 8:1 | 90 |
| 7 | Heptanal | DMSO | 70 | 9:1 | 92 |
Data sourced from Ward, D. E., et al. (2004). Proline-catalyzed asymmetric aldol reactions of tetrahydro-4H-thiopyran-4-one with aldehydes.
Experimental Protocol
Materials:
-
Tetrahydrothiopyran-4-one
-
Aldehyde (e.g., Benzaldehyde)
-
L-Proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure for Reaction with Aromatic Aldehydes (e.g., Benzaldehyde):
-
To a solution of tetrahydrothiopyran-4-one (1.0 mmol) in DMF (4.0 mL) and water (0.16 mL, 4% v/v) is added L-proline (0.2 mmol, 20 mol%).
-
The mixture is stirred at room temperature for 15 minutes.
-
Benzaldehyde (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
Procedure for Reaction with Aliphatic Aldehydes (e.g., Isovaleraldehyde):
-
To a solution of tetrahydrothiopyran-4-one (1.0 mmol) in dry DMSO (4.0 mL) is added L-proline (0.2 mmol, 20 mol%).
-
The mixture is stirred at room temperature for 15 minutes.
-
Isovaleraldehyde (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 48-72 hours, monitoring the reaction progress by TLC.
-
Work-up and purification follow the same procedure as described for aromatic aldehydes.
Catalytic Cycle
The L-proline-catalyzed aldol reaction of tetrahydrothiopyran-4-one proceeds through an enamine catalytic cycle. The key steps involve the formation of an enamine from the ketone and proline, nucleophilic attack of the enamine on the aldehyde, and subsequent hydrolysis to release the aldol product and regenerate the catalyst.
Caption: Enamine catalytic cycle for the L-proline-catalyzed aldol reaction.
Organocatalytic Synthesis of Spiro-Tetrahydrothiopyran-Oxindoles
General Reaction Scheme and Data
The synthesis of spiro[cyclohexanone-thiooxindoles] has been reported via a highly diastereoselective [5+1] double Michael addition of thiooxindoles to dibenzalacetones.[1] This reaction proceeds in high yield without the need for a catalyst, using a base like potassium carbonate in ethanol at room temperature.[1]
Experimental Protocol (Adapted from a related reaction)
This protocol describes the synthesis of a spiro[cyclohexanone-thiooxindole] and serves as a model for the development of protocols for related spiro-tetrahydrothiopyran structures.
Materials:
-
Thiooxindole
-
Dibenzalacetone
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of thiooxindole (0.5 mmol), dibenzalacetone (0.5 mmol), and potassium carbonate (0.5 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at room temperature for approximately 24 hours. The progress of the reaction is monitored by TLC.
-
The product, being insoluble in ethanol and diethyl ether, precipitates out of the solution.
-
The crude product is purified by washing with ethanol and diethyl ether to yield the pure spiro[cyclohexanone-thiooxindole].[1]
Logical Workflow for Spiro-Compound Synthesis
The synthesis of spiro-tetrahydrothiopyran-oxindoles via a Michael-Michael cascade involves a sequence of bond-forming events initiated by a Michael addition.
Caption: Logical workflow for the synthesis of spiro-tetrahydrothiopyrans.
References
Troubleshooting & Optimization
Improving the yield and purity of Tetrahydrothiopyran-4-one oxime synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Tetrahydrothiopyran-4-one oxime. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the yield and purity of the final product.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of Tetrahydrothiopyran-4-one and its subsequent oximation.
Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation
Q1: My yield of Tetrahydrothiopyran-4-one is significantly lower than expected. What are the potential causes?
A1: Low yields in the Dieckmann cyclization of dimethyl 3,3'-thiodipropanoate can stem from several factors. The most critical are the quality of the base, reaction temperature, and the purity of the starting material. With optimized conditions, yields can range from 60% to over 80%.[1]
-
Inactive Base: Sodium methoxide (NaOMe) is hygroscopic and can be deactivated by moisture. Ensure you are using a fresh, high-quality batch of NaOMe or prepare it in situ.[1]
-
Low Reaction Temperature: The intramolecular condensation may proceed too slowly at lower temperatures. It is crucial to heat the reaction to reflux to drive it to completion.[1]
-
Impure Starting Material: The purity of the dimethyl 3,3'-thiodipropanoate is critical for achieving high yields. Consider purifying the starting diester by vacuum distillation before use.[1]
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: Side product formation is a common issue. Key strategies to minimize impurities include:
-
Intermolecular Condensation: At high concentrations, an intermolecular reaction can compete with the desired intramolecular cyclization. Performing the reaction under high-dilution conditions can favor the formation of the desired five-membered ring.[1]
-
Sulfide Linkage Cleavage: At elevated temperatures, especially in the presence of a strong base, the sulfide bond in the starting material can be cleaved. While reflux is necessary, avoid excessively high temperatures for prolonged periods.[1]
Q3: The purification of the crude Tetrahydrothiopyran-4-one is proving difficult. What can I do?
A3: Purification challenges often arise from the physical nature of the product or the presence of co-eluting impurities.
-
Oily Product: If the crude product is an oil, making crystallization difficult, consider converting the ketone to a crystalline derivative, such as an oxime or semicarbazone, for purification. The pure ketone can then be regenerated by hydrolysis.[1]
-
Co-eluting Impurities: If byproducts have similar polarity to the desired product, consider optimizing your chromatography by using a different solvent system or stationary phase.
Synthesis of this compound
Q4: The oximation reaction is not going to completion. How can I improve the conversion?
A4: Incomplete oximation can be due to several factors. The reaction of a ketone with hydroxylamine hydrochloride is typically carried out in the presence of a base to liberate the free hydroxylamine.
-
Insufficient Base: Ensure that a suitable base, such as sodium acetate or pyridine, is used in an appropriate stoichiometric amount to neutralize the HCl salt of hydroxylamine.
-
Reaction Temperature: For less reactive ketones, heating the reaction mixture may be necessary to drive the reaction to completion. For a similar synthesis of a substituted tetrahydropyran-4-one oxime, heating to below 80°C was found to be optimal.[2][3]
-
pH of the Reaction Medium: The formation of oximes is generally favored under weakly acidic conditions.
Q5: What are potential side reactions during the oximation of Tetrahydrothiopyran-4-one?
A5: While the oximation of ketones is generally a clean reaction, potential side reactions can occur.
-
Beckmann Rearrangement: Under strongly acidic conditions and with certain catalysts, the initially formed oxime can undergo a Beckmann rearrangement to form a lactam.
-
Dehydration to Nitrile: While more common for aldoximes, ketoximes can also undergo dehydration to form nitriles under harsh conditions, though this is less likely for cyclic ketones.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrothiopyran-4-one
This protocol is based on the widely used Dieckmann cyclization of dimethyl 3,3'-thiodipropanoate, followed by hydrolysis and decarboxylation.
Materials:
-
Dimethyl 3,3'-thiodipropanoate
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous Toluene (or THF)
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried.
-
Base Suspension: Under a nitrogen atmosphere, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.
-
Diester Addition: Dissolve dimethyl 3,3'-thiodipropanoate (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of concentrated hydrochloric acid until the solution is acidic.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related tetrahydropyran-4-one oxime.[2][3]
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (below 80°C) and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Crystallization: Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization of the oxime.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield the this compound.
-
Purification (if necessary): The crude product can be recrystallized from a suitable solvent such as ethanol/water.
Data Presentation
Table 1: Reaction Conditions and Yields for Tetrahydrothiopyran-4-one Synthesis
| Parameter | Condition A | Condition B | Notes |
| Base | Commercial Sodium Methoxide (1.1 eq) | In situ prepared Sodium Methoxide (1.2 eq) | Freshly prepared base can improve yield by ensuring activity.[1] |
| Solvent | Toluene | Tetrahydrofuran (THF) | THF may offer better solubility for reactants and intermediates.[1] |
| Temperature | Reflux (~110°C) | Reflux (~66°C) | Lower reflux temperature in THF may reduce byproduct formation.[1] |
| Work-up | Acidic quench (e.g., HCl) | Buffered quench (e.g., NH4Cl) | A buffered quench can sometimes prevent product degradation.[1] |
| Typical Yield | 60-75% | 70-85% | Yields are dependent on the purity of starting materials and reaction scale. |
Table 2: Reaction Conditions and Yields for Oxime Synthesis (Analogous System)
| Parameter | Condition A | Condition B | Notes |
| Base | Sodium Hydroxide (NaOH) | Sodium Acetate (AcONa) | Sodium acetate is a milder base and can lead to higher yields in this system.[2][3] |
| Temperature | Room Temperature | < 80°C | Heating is necessary to drive the reaction to completion.[2][3] |
| Typical Yield | Lower Yield | ~65.3% | The optimal yield was obtained with sodium acetate and heating.[2][3] |
Visualizations
Caption: Experimental workflow for the synthesis of Tetrahydrothiopyran-4-one and its subsequent oximation.
Caption: Troubleshooting guide for low yield in Tetrahydrothiopyran-4-one synthesis.
References
Common side reactions in Tetrahydrothiopyran-4-one oxime synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrothiopyran-4-one oxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the condensation reaction of Tetrahydrothiopyran-4-one with hydroxylamine hydrochloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid that is liberated during the reaction, thereby driving the equilibrium towards the formation of the oxime.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Suboptimal pH: Oxime formation is highly pH-dependent. If the reaction medium is too acidic or too basic, the reaction rate can be significantly reduced. The use of a mild base like sodium acetate is often employed to maintain a suitable pH.[1][2]
-
Product Loss During Workup: The oxime product may be partially lost during the extraction or purification steps. Ensure proper phase separation during extractions and careful handling during crystallization or chromatography.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired oxime.
Q3: What are the most likely side reactions I should be aware of during the synthesis of this compound?
A3: Several side reactions can occur under oximation conditions:
-
Oxidation of the Sulfur Atom: The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, which can lead to the formation of Tetrahydrothiopyran-4-one 1-oxide (sulfoxide) or Tetrahydrothiopyran-4-one 1,1-dioxide (sulfone) as impurities.[3][4] This is more likely if any oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Aldol Condensation: Under strongly basic conditions, Tetrahydrothiopyran-4-one can undergo self-condensation reactions at the α-positions to the carbonyl group, leading to the formation of dimeric or polymeric byproducts.[3]
-
Beckmann Rearrangement: The oxime product, once formed, can undergo an acid-catalyzed Beckmann rearrangement to form a lactam (a cyclic amide). This is a significant concern if the reaction is performed under strongly acidic conditions or if the workup involves strong acids.
Q4: I am observing an unexpected byproduct that is more polar than my starting material but is not the oxime. What could it be?
A4: A polar byproduct could be the sulfoxide or sulfone resulting from the oxidation of the sulfur atom in the ring.[3][4] These oxidized species are significantly more polar than the starting ketone and the corresponding oxime. To confirm the identity of this byproduct, characterization by mass spectrometry and NMR spectroscopy is recommended.
Q5: How can I avoid the formation of the Beckmann rearrangement product?
A5: To minimize the risk of a Beckmann rearrangement, it is crucial to control the acidity of the reaction and workup conditions. Using a mild base like sodium acetate or pyridine helps to keep the pH in a suitable range for oxime formation without promoting the rearrangement.[1][2] Avoid using strong acids like sulfuric acid or hydrochloric acid, especially at elevated temperatures, during the reaction or purification steps.
Q6: What is the best way to purify the final this compound product?
A6: Purification of the oxime can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.
-
Column Chromatography: For oily products or to separate closely related impurities, column chromatography on silica gel is recommended. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for elution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive hydroxylamine hydrochloride. 2. Incorrect pH of the reaction mixture. 3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality hydroxylamine hydrochloride. 2. Ensure the appropriate amount of a suitable base (e.g., sodium acetate, pyridine) is used to neutralize the liberated HCl.[2] 3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Consider gentle heating (e.g., below 80°C) if the reaction is sluggish at room temperature.[1][2] |
| Formation of a More Polar Impurity | Oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone.[4] | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Avoid unnecessarily high reaction temperatures or prolonged reaction times. 3. Ensure all reagents and solvents are free from oxidizing contaminants. |
| Formation of a High Molecular Weight, Tarry Substance | Self-condensation of the starting ketone under basic conditions.[3] | 1. Avoid using strong bases like sodium hydroxide or potassium hydroxide. 2. Use a milder base such as sodium acetate or pyridine. 3. Maintain a moderate reaction temperature. |
| Product is an Amide (Lactam) Instead of an Oxime | The oxime product has undergone a Beckmann rearrangement. | 1. Avoid strongly acidic conditions during the reaction and workup. 2. Use a buffered system or a mild base to control the pH. 3. If acidic conditions are necessary for other reasons, perform the reaction at a lower temperature to disfavor the rearrangement. |
| Presence of Unreacted Ketone in the Final Product | Incomplete reaction. | 1. Increase the reaction time or consider gentle heating. 2. Use a slight excess of hydroxylamine hydrochloride and the base. 3. Purify the product using column chromatography to separate the unreacted ketone. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the oximation of a closely related substrate, providing a benchmark for the synthesis of this compound.
| Starting Material | Base | Temperature | Yield | Reference |
| 3,5-dimethyleneoxytetrahydropyran-4-one | Sodium Acetate (AcONa) | < 80 °C | 65.3% | [1][2] |
| 3,5-dimethyleneoxytetrahydropyran-4-one | Sodium Hydroxide (NaOH) | Varied | Not Optimal | [1][2] |
Experimental Protocol
This protocol is adapted from a procedure for a structurally similar compound and is a recommended starting point for the synthesis of this compound.[1][2]
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrahydrothiopyran-4-one (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) followed by sodium acetate (1.5 to 2.0 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C). Monitor the progress of the reaction by TLC by observing the disappearance of the starting ketone spot. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Key reaction pathways in the synthesis of this compound, including major side reactions.
References
Troubleshooting low yields in Wittig reactions with Tetrahydrothiopyran-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Wittig reactions with Tetrahydrothiopyran-4-one.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with Tetrahydrothiopyran-4-one is resulting in a low yield. What are the primary contributing factors?
Low yields in the Wittig reaction with Tetrahydrothiopyran-4-one, a cyclic ketone, can stem from several factors. Steric hindrance around the carbonyl group can significantly slow down the reaction rate.[1] The nature of the phosphonium ylide is also critical; stabilized ylides, while easier to handle, are less reactive and may struggle to react efficiently with ketones.[1] Furthermore, the choice of base and the presence of lithium salts can influence the overall efficiency of the reaction.[1]
Q2: How does the choice of ylide (stabilized vs. unstabilized) impact the reaction with Tetrahydrothiopyran-4-one?
The stability of the ylide plays a crucial role in its reactivity.
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them more stable and less reactive.[2] While they are generally easier to prepare and handle, they often exhibit poor reactivity with sterically hindered or less reactive ketones like Tetrahydrothiopyran-4-one, leading to low yields.[1] Stabilized ylides typically favor the formation of (E)-alkenes.[2]
-
Unstabilized Ylides: These ylides have alkyl or aryl substituents and are significantly more reactive. They are more likely to react successfully with ketones like Tetrahydrothiopyran-4-one. However, they are also more sensitive to air and moisture and usually need to be prepared in situ. Unstabilized ylides generally lead to the formation of (Z)-alkenes.[2]
Q3: What are the common side reactions observed when working with Tetrahydrothiopyran-4-one?
Besides the desired Wittig reaction, several side reactions can occur with Tetrahydrothiopyran-4-one, potentially leading to lower yields of the target alkene. These include the over-oxidation of the sulfur atom to the corresponding sulfoxide and sulfone, as well as self-condensation or aldol-type reactions at the α-positions. Careful control of reaction conditions is essential to minimize these undesired pathways.
Q4: The purification of my product is challenging due to the presence of triphenylphosphine oxide (TPPO). How can I effectively remove this byproduct?
Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility. Effective purification strategies include:
-
Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system.
-
Chromatography: Flash column chromatography is a common method for separating the desired alkene from TPPO.
-
Precipitation: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in the Wittig reaction of Tetrahydrothiopyran-4-one.
Problem: Low or No Yield of the Desired Alkene
Below is a troubleshooting workflow to identify and address potential causes for low product yield.
Caption: Troubleshooting workflow for low yields in Wittig reactions.
Data Presentation
| Ylide Type | Phosphonium Salt | Base | Solvent | Temperature (°C) | Expected Yield |
| Unstabilized | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | Moderate to Good |
| Unstabilized | Ethyltriphenylphosphonium bromide | NaH | DMSO | RT to 60 | Moderate |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | NaOEt | Ethanol | Reflux | Low to Moderate |
| Stabilized | (Triphenylphosphoranylidene)acetonitrile | K₂CO₃ | Acetonitrile | Reflux | Low |
Experimental Protocols
Protocol 1: Wittig Reaction with an Unstabilized Ylide (e.g., Methylenetriphenylphosphorane)
This protocol details a general procedure for the reaction of Tetrahydrothiopyran-4-one with an unstabilized ylide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrothiopyran-4-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. A distinct color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a valuable alternative for sterically hindered ketones and often provides higher yields of the (E)-alkene.
Materials:
-
Triethyl phosphonoacetate (or other phosphonate ester)
-
Sodium hydride (NaH)
-
Tetrahydrothiopyran-4-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Add a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight, or gently heat if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction mechanism.
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Wittig Reaction
This diagram outlines the typical experimental workflow for performing a Wittig reaction.
Caption: A typical experimental workflow for a Wittig reaction.
References
Technical Support Center: Selective Oxidation of Tetrahydrothiopyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective oxidation of Tetrahydrothiopyran-4-one to its corresponding sulfoxide, while preventing over-oxidation to the sulfone.
Troubleshooting Guides
This section addresses specific issues that may arise during the oxidation of Tetrahydrothiopyran-4-one.
Issue 1: Significant Formation of the Sulfone Byproduct
-
Question: My reaction is producing a large amount of the undesired Tetrahydrothiopyran-4-one 1,1-dioxide (sulfone). How can I minimize this over-oxidation?
-
Answer: Over-oxidation to the sulfone is a common challenge. Here are several strategies to improve the selectivity for the desired sulfoxide:
-
Control Oxidant Stoichiometry: The molar ratio of the oxidant to the sulfide is critical. A 1:1 ratio is theoretically ideal for sulfoxide formation. To minimize over-oxidation, it is recommended to start with a slight excess (around 1.1 equivalents) of the oxidizing agent.[1][2] Careful monitoring of the reaction's progress is crucial when using a slight excess.
-
Lower the Reaction Temperature: The rate of sulfoxide oxidation to sulfone is often more sensitive to temperature than the initial oxidation of the sulfide.[2] Performing the reaction at reduced temperatures, such as 0 °C or even -78 °C, can significantly enhance selectivity for the sulfoxide.[2][3]
-
Choose a Milder Oxidizing Agent: The choice of oxidant plays a pivotal role. While powerful oxidants can be effective, they may lack selectivity. Consider using milder or more selective reagents. For instance, sodium periodate (NaIO₄) is known for its high selectivity in oxidizing sulfides to sulfoxides with minimal sulfone formation.[2] Davis's oxaziridine is another highly chemoselective reagent that works well even at low temperatures.[3][4]
-
Slow Addition of the Oxidant: Adding the oxidizing agent dropwise or portion-wise over a period of time can help maintain a low concentration of the oxidant in the reaction mixture, thereby reducing the likelihood of over-oxidation.[1][2]
-
Issue 2: Incomplete Conversion of the Starting Material
-
Question: My reaction has stopped, but there is still a significant amount of unreacted Tetrahydrothiopyran-4-one. What can I do to drive the reaction to completion?
-
Answer: Incomplete conversion can be addressed by a few adjustments to your protocol:
-
Slight Increase in Oxidant: If you started with a sub-stoichiometric amount of oxidant to avoid over-oxidation, a carefully controlled addition of a small amount of extra oxidant (e.g., 0.1 equivalents at a time) while monitoring the reaction can help consume the remaining starting material.
-
Increase Reaction Time or Temperature: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient. If selectivity is not an issue at a slightly higher temperature, a modest increase in temperature could also accelerate the conversion. However, this should be done cautiously to avoid promoting over-oxidation.
-
Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure efficient mass transfer between phases.
-
Issue 3: Difficulty in Monitoring the Reaction Progress
-
Question: I am unsure how to effectively monitor the progress of my oxidation reaction to stop it at the sulfoxide stage.
-
Answer: Close monitoring is key to achieving high selectivity. The most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the disappearance of the starting material (sulfide) and the appearance of the products (sulfoxide and sulfone). The sulfoxide is typically more polar than the sulfide, and the sulfone is more polar than the sulfoxide. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide quantitative information about the relative amounts of the sulfide, sulfoxide, and sulfone in the reaction mixture. This is particularly useful for optimizing reaction conditions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective oxidizing agents for the selective conversion of Tetrahydrothiopyran-4-one to its sulfoxide?
A1: Several reagents are commonly used with good success. The choice often depends on the desired scale, available equipment, and sensitivity of other functional groups.[5]
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective oxidant. Control of stoichiometry and temperature is crucial to prevent over-oxidation.[1]
-
Hydrogen Peroxide (H₂O₂): An environmentally friendly and inexpensive oxidant. It is often used with a catalyst (e.g., Mo(VI) salts) or in a specific solvent like glacial acetic acid to achieve high selectivity.[6][7][8][9]
-
Sodium Periodate (NaIO₄): Known for its high selectivity for sulfoxide formation, often performed in a methanol/water solvent system.[2]
-
Davis's Oxaziridine: A highly chemoselective reagent that allows for the selective oxidation of the sulfur atom without affecting other functional groups, even at very low temperatures.[3][4]
Q2: How can I purify the Tetrahydrothiopyran-4-one S-oxide from the unreacted starting material and the sulfone byproduct?
A2: The polarity difference between the sulfide, sulfoxide, and sulfone allows for effective separation using standard laboratory techniques:
-
Flash Column Chromatography: This is the most common method for purification. Silica gel is typically used as the stationary phase, with an eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).[1][10]
-
Recrystallization: If the sulfoxide is a solid, recrystallization can be an effective method for purification, especially for removing less polar impurities like the starting sulfide.[11]
-
Solvent Extraction: In some cases, a liquid-liquid extraction can be used to perform an initial separation based on the differing solubilities of the components in various organic solvents and aqueous phases.[11]
Q3: Are there any "green" or more environmentally friendly methods for this oxidation?
A3: Yes, there is a growing interest in developing greener oxidation methods.
-
Hydrogen Peroxide: H₂O₂ is considered a "green" oxidant as its only byproduct is water.[6][9] Using H₂O₂ in a solvent like glacial acetic acid or with a recyclable catalyst can provide a highly selective and environmentally benign process.[6][7]
-
Electrochemical Oxidation: An electrochemical approach using NaCl as both an electrolyte and a redox mediator offers a scalable and environmentally friendly method, utilizing electrons as the oxidant.[12]
-
Catalytic Methods with O₂/Air: Some modern methods utilize molecular oxygen or air as the terminal oxidant, which is the most environmentally friendly option. These reactions are often catalyzed by metal complexes.[13][14]
Experimental Protocols
Protocol 1: Selective Oxidation using m-CPBA
This protocol is adapted from standard procedures for sulfide oxidation.[1]
Materials:
-
Tetrahydrothiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Oxidation using Sodium Periodate
This protocol is based on the high selectivity of sodium periodate for sulfoxide formation.[2]
Materials:
-
Tetrahydrothiopyran-4-one
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.
-
Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution. A white precipitate of sodium iodate will form.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble salts, washing the filter cake with a small amount of methanol.
-
Transfer the filtrate to a separatory funnel, add water, and extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify by flash column chromatography if necessary.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion [2]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | DCM, 0 °C to RT | Readily available, generally effective. | Over-oxidation can be an issue. |
| H₂O₂ | Acetic acid or with a metal catalyst | Inexpensive, "green" oxidant. | Often requires a catalyst or specific solvent for good selectivity. |
| NaIO₄ | MeOH/H₂O, 0 °C | High selectivity for sulfoxide. | Formation of insoluble byproducts. |
| Davis's Oxaziridine | DCM or THF, -78 °C | Highly chemoselective, works at low temperatures. | Can be more expensive than other reagents. |
Visualizations
Caption: Reaction pathway for the oxidation of Tetrahydrothiopyran-4-one.
Caption: Troubleshooting workflow for over-oxidation issues.
Caption: Key experimental parameters influencing selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Oximation of Tetrahydrothiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimization of reaction conditions for the oximation of Tetrahydrothiopyran-4-one. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oximation of Tetrahydrothiopyran-4-one is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the oximation of Tetrahydrothiopyran-4-one can stem from several factors. Here is a systematic approach to troubleshooting:
-
Sub-optimal pH: The reaction is pH-sensitive. The free hydroxylamine (NH₂OH) is the active nucleophile, but the reaction is acid-catalyzed. Using hydroxylamine hydrochloride (NH₂OH·HCl) requires a base to free the hydroxylamine. A weak base like sodium acetate (NaOAc) is often used to neutralize the HCl and maintain a suitable pH.[1] If the medium is too acidic, the hydroxylamine will be protonated and non-nucleophilic. If it's too basic, the necessary acid catalysis for the carbonyl addition will be absent.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. For a similar substrate, 3,5-disubstituted tetrahydropyran-4-one, optimal yields were obtained by heating at temperatures below 80°C.[2] Ensure the reaction is allowed sufficient time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Material: The purity of Tetrahydrothiopyran-4-one is crucial. Impurities can interfere with the reaction. Degradation of the starting material, indicated by a color change from white/light yellow to darker shades, can lead to lower yields.[3] It is advisable to use pure, freshly sourced, or properly stored starting material.
-
Reagent Stoichiometry: An appropriate excess of hydroxylamine hydrochloride and the base is often necessary to drive the reaction to completion. Typically, 1.2 to 1.5 equivalents of both reagents are a good starting point.
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I avoid it?
A2: A common side reaction in the oximation of cyclic ketones is the Beckmann rearrangement, which would lead to the formation of a lactam. This is typically promoted by strong acids and higher temperatures. To minimize this:
-
Control the Acidity: Avoid using strong acids as catalysts. The acetic acid generated in situ from sodium acetate and hydroxylamine hydrochloride is usually sufficient.
-
Moderate the Temperature: As mentioned, elevated temperatures can favor side reactions. Maintain a controlled temperature, ideally below 80°C.[2]
Q3: The workup of my reaction is proving difficult, or I am losing product during purification. What are some best practices?
A3: The workup and purification can be challenging. For general oximation reactions, a typical workup involves:
-
Cooling the reaction mixture.
-
Adding water to dissolve the inorganic salts.
-
Extracting the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing the combined organic layers with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure.
The crude product can then be purified by recrystallization or column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Oximation of Tetrahydrothiopyran-4-one
This protocol is a standard method for the oximation of ketones and can be adapted for Tetrahydrothiopyran-4-one.
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous or trihydrate)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2-1.5 eq) and sodium acetate (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (around 70-80°C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude Tetrahydrothiopyran-4-one oxime.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following tables summarize the impact of different reaction conditions on the oximation of cyclic ketones, providing a basis for the optimization of the Tetrahydrothiopyran-4-one oximation.
Table 1: Effect of Base and Temperature on the Oximation of 3,5-Disubstituted Tetrahydropyran-4-one [2]
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | NaOH | Room Temperature | Low |
| 2 | NaOH | Reflux | Moderate |
| 3 | NaOAc | < 80 | 65.3 |
This data for a related compound suggests that sodium acetate at a controlled temperature below 80°C provides the optimal yield.
Visualizations
The following diagrams illustrate key workflows and relationships in the oximation of Tetrahydrothiopyran-4-one.
Caption: Experimental workflow for the oximation of Tetrahydrothiopyran-4-one.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Tetrahydrothiopyran-4-one Oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Tetrahydrothiopyran-4-one oxime. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q1: After synthesis and initial work-up, my product purity is low. What are the likely impurities and how can I remove them?
A1: Low purity after initial work-up is a common issue. The primary impurities are often unreacted starting materials, byproducts from side reactions, or degradation products.
-
Unreacted Tetrahydrothiopyran-4-one: The starting ketone is a common impurity if the oximation reaction did not go to completion.
-
Oxidation Products: The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, which can lead to the formation of Tetrahydrothiopyran-4-one 1-oxide (sulfoxide) or 1,1-dioxide (sulfone), which may carry through to the corresponding oximes.[1]
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification, as well as unreacted hydroxylamine or bases, can remain as impurities.[2]
-
Degradation Products: Oximes can be sensitive to acidic conditions and may hydrolyze back to the ketone.[3]
To remove these impurities, a systematic purification approach is recommended. Refer to the "Purification Method Selection" diagram below to choose the most appropriate technique based on the nature of the impurities.
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration often indicates the presence of impurities or degradation products.
-
Cause: The color may arise from oxidized impurities or polymeric byproducts formed during the reaction or work-up. Exposure to air and light can also contribute to discoloration over time.
-
Solution:
-
Recrystallization: This is often the most effective method for removing colored impurities. A solvent system in which the oxime has good solubility at elevated temperatures and poor solubility at room temperature should be chosen.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can separate the desired product from the colored impurities.
-
Q3: I am losing a significant amount of product during purification. What are the possible reasons and how can I improve my yield?
A3: Product loss during purification can be due to several factors:
-
Inappropriate Recrystallization Solvent: If the product is too soluble in the recrystallization solvent at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvent systems to find one with a steep solubility curve.
-
Product Degradation: As mentioned, oximes can be unstable under certain conditions. Avoid strong acids and high temperatures during purification. If using column chromatography with silica gel (which can be slightly acidic), it may be beneficial to use a mobile phase containing a small amount of a neutralizer like triethylamine.
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Optimize your purification strategy to use the minimum number of effective steps.
Q4: My purified product shows a single spot on TLC, but NMR or LC-MS analysis indicates the presence of impurities. Why is this happening?
A4: This discrepancy can occur for a few reasons:
-
Co-elution on TLC: The impurity may have a similar Rf value to your product in the TLC solvent system used, resulting in a single spot. Try developing the TLC in different solvent systems with varying polarities.
-
Non-UV Active Impurities: If you are visualizing the TLC plate using a UV lamp, impurities that do not contain a UV chromophore will not be visible. Using a universal stain, such as potassium permanganate or iodine, can help visualize all components.
-
Thermal Decomposition in GC-MS: Some oximes can decompose in the hot injector port of a gas chromatograph, potentially leading to the appearance of peaks that are not present in the bulk sample. If thermal instability is suspected, use a less harsh analytical technique like HPLC or NMR for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is often sold with a purity of 95% or higher.[2] However, for sensitive applications, further purification may be necessary.
Q2: How should I store purified this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light.[2] This minimizes the risk of oxidation and degradation.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the oxime from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight and identify unknown impurities when coupled with a separation technique like LC or GC.
Q4: Can this compound exist as isomers?
A4: Due to the nature of the C=N double bond, ketoximes can exist as (E) and (Z) isomers. While the parent Tetrahydrothiopyran-4-one is symmetrical, substitution on the ring could lead to the formation of diastereomers. For the unsubstituted compound, the two isomers are identical.
Data Presentation
Table 1: Potential Impurities and Recommended Purification Techniques
| Impurity | Source | Recommended Purification Technique(s) |
| Tetrahydrothiopyran-4-one | Incomplete reaction | Column Chromatography, Recrystallization |
| Tetrahydrothiopyran-4-one 1-oxide/1,1-dioxide Oximes | Oxidation of starting material | Column Chromatography |
| Hydroxylamine | Excess reagent from synthesis | Aqueous wash during work-up |
| Inorganic Salts | Byproducts of the reaction (e.g., from base used) | Aqueous wash, Filtration |
| Polymeric byproducts | Side reactions | Recrystallization, Filtration |
| Residual Solvents | Synthesis and purification steps | Drying under vacuum |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column and start collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain the desired product.
-
-
Product Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for purifying this compound.
Caption: Decision tree for selecting a purification method.
References
Challenges in the scale-up synthesis of Tetrahydrothiopyran-4-one oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of Tetrahydrothiopyran-4-one oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Degradation of Tetrahydrothiopyran-4-one: The starting material can degrade, especially if stored improperly, leading to a change in color from white/light yellow to darker shades.[1] 2. Incomplete Reaction: The oximation reaction may not have gone to completion due to suboptimal pH, temperature, or reaction time. The reaction rate is pH-dependent.[2] 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of hydroxylamine hydrochloride and the base can lead to incomplete conversion. | 1. Verify Starting Material Purity: Before use, check the purity of Tetrahydrothiopyran-4-one, especially for discoloration.[1] Store the compound in a tightly sealed, opaque container in a cool, dark, and dry place.[1] 2. Optimize Reaction Conditions: Adjust the pH of the reaction mixture. Oximation is often carried out in a buffered solution or with a base like sodium acetate or pyridine to neutralize the HCl from hydroxylamine hydrochloride.[2] Modestly increasing the temperature or extending the reaction time may improve conversion, but monitor for side reactions.[2] 3. Ensure Correct Stoichiometry: Carefully measure and add the correct molar equivalents of all reagents. |
| Formation of (Z)-Isomer Impurity | E/Z Isomerization: The desired (E)-oxime can isomerize to the undesired (Z)-isomer, particularly under acidic conditions which can be generated from the hydroxylamine hydrochloride.[3] This isomerization complicates purification and reduces the yield of the target compound.[3] | 1. Use Milder Reaction Conditions: Employ milder catalysts or buffer systems to avoid strongly acidic conditions that promote isomerization.[3] 2. Control Temperature: Maintain a consistent and controlled temperature throughout the reaction. 3. Purification: If the (Z)-isomer forms, it may be removed by crystallization, potentially using a halogenated solvent or a co-solvent system.[4] |
| Presence of Side-Products (e.g., Sulfoxide/Sulfone) | Over-oxidation of Sulfur: The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, especially if any oxidizing agents are present, leading to the formation of the corresponding sulfoxide or sulfone.[5] | 1. Avoid Oxidizing Agents: Ensure that no oxidizing agents are introduced into the reaction mixture. The starting material is incompatible with strong oxidizing agents.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Difficulties in Product Isolation and Purification | 1. "Oiling Out": The product may separate as an oil instead of a crystalline solid, making filtration difficult. 2. Co-eluting Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Optimize Crystallization: For "oiling out," try using a different solvent system for crystallization, or use seeding to induce crystallization. Slow cooling is crucial.[6] 2. Alternative Purification: If column chromatography is ineffective, consider forming a crystalline derivative of the oxime for purification, which can then be reverted to the oxime. |
| Scale-Up Issues: Poor Heat Transfer and Mixing | Exothermic Reaction: The oximation reaction can be exothermic. On a larger scale, inefficient heat transfer can lead to localized "hot spots," increasing the rate of side reactions and isomerization.[7] Inefficient Mixing: Poor mixing on a large scale can lead to localized high concentrations of reagents, which can also promote side reactions.[7] | 1. Controlled Reagent Addition: Add reagents, especially the base, slowly and sub-surface to control the reaction exotherm. 2. Efficient Cooling: Ensure the reactor has an adequate cooling system to dissipate the heat generated.[7] 3. Appropriate Agitation: Use an appropriate stirrer and agitation speed to ensure good mixing and uniform temperature throughout the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the oximation of Tetrahydrothiopyran-4-one?
A1: The rate of oximation is pH-dependent. The reaction is typically performed in a buffered solution or with the addition of a base such as sodium acetate, pyridine, or sodium hydroxide to neutralize the hydrochloric acid released from hydroxylamine hydrochloride.[2] This is because the free base of hydroxylamine is the active nucleophile.[2]
Q2: How can I monitor the progress of the oximation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) until the spot corresponding to the starting ketone (Tetrahydrothiopyran-4-one) has disappeared.[2]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The starting material, Tetrahydrothiopyran-4-one, can cause skin and serious eye irritation, and may cause respiratory irritation.[8] The product, this compound, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] It is also a flammable solid. When scaling up, it is crucial to manage the reaction exotherm to prevent thermal runaway.[7] Ensure proper personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated area.
Q4: What are the expected E/Z isomer ratios, and how can they be controlled?
A4: The formation of E/Z isomers is common in oxime synthesis, and the ratio is often under thermodynamic control.[10] Acidic conditions can promote the interconversion of these isomers.[3] To favor the desired (E)-isomer, it is recommended to use milder, buffered reaction conditions. For a similar large-scale oxime synthesis, the undesired (Z)-isomer was controlled to less than 1.2% through a carefully designed workup and purification process.[4]
Experimental Protocols
Synthesis of Tetrahydrothiopyran-4-one
A reliable method for the synthesis of Tetrahydrothiopyran-4-one is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by decarboxylation. This route is suitable for large-scale production.
Step 1: Dieckmann Condensation To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise at room temperature. The mixture is then heated to reflux for 1 hour. After cooling, the reaction is quenched by the slow addition of 1 M hydrochloric acid to a pH of 6-7. The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
Step 2: Decarboxylation The crude product from Step 1 is suspended in a 10% aqueous solution of sulfuric acid and heated to reflux for 4 hours. After cooling, the mixture is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude Tetrahydrothiopyran-4-one can be purified by vacuum distillation or column chromatography.
Synthesis of this compound (General Laboratory Scale Protocol)
This protocol is a general procedure and may require optimization for scale-up.
Materials:
-
Tetrahydrothiopyran-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or another suitable base
-
Ethanol or another suitable solvent
-
Water
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the solution of the ketone.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[2]
-
Once complete, pour the reaction mixture into cold water to precipitate the product.
-
If a solid precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Influence of Base and Temperature on a Model Oximation Reaction
The following data is for the synthesis of a substituted tetrahydropyran-4-one oxime and is intended to be illustrative of the effects of reaction conditions.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | 25 | 4 | ~50 |
| 2 | NaOH | 60 | 2 | ~55 |
| 3 | AcONa | 25 | 4 | ~60 |
| 4 | AcONa | < 80 | 2 | 65.3 |
(Adapted from a study on substituted tetrahydropyran-4-one oxime synthesis[11])
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 11. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
How to handle the stability issues of Tetrahydrothiopyran-4-one during reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in handling the stability issues of Tetrahydrothiopyran-4-one during chemical reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Tetrahydrothiopyran-4-one.
Question: I observed a change in the color of my Tetrahydrothiopyran-4-one, from its usual white to light yellow to a darker yellow or brown. What should I do?
Answer:
A change in color is a likely indicator of degradation.[1] This can be triggered by exposure to light, high temperatures, or reactive atmospheres.[1]
-
Immediate Action: Do not use the discolored compound in experiments where high purity is essential.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed, opaque or amber container in a cool, dark, and dry place.[1]
-
Assess Purity: To determine the extent of degradation, perform a purity analysis. Recommended methods include High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1]
-
-
Future Prevention: Review your storage and handling procedures. For frequently used material, consider aliquoting it into smaller, single-use containers to minimize exposure of the bulk supply.[1]
Question: My reaction yield is lower than expected when using Tetrahydrothiopyran-4-one. Could the compound's stability be the issue?
Answer:
Yes, the degradation of Tetrahydrothiopyran-4-one can directly lead to lower than anticipated yields.[1]
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Before beginning your reaction, verify the purity of your Tetrahydrothiopyran-4-one, especially if it has been stored for a long time or shows any visual signs of degradation.[1]
-
Check Reaction Condition Compatibility: Be mindful that Tetrahydrothiopyran-4-one is susceptible to degradation under certain conditions. For example, strong oxidizing agents can lead to the formation of sulfoxides or sulfones.[1]
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Run a Control Experiment: If feasible, use a freshly opened or newly purchased batch of Tetrahydrothiopyran-4-one as a control to compare yields.[1]
-
Question: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, NMR) of a reaction mixture containing Tetrahydrothiopyran-4-one. What could they be?
Answer:
These unexpected peaks could be degradation products of Tetrahydrothiopyran-4-one.[1] Common side reactions include over-oxidation of the sulfur atom to sulfoxide and sulfone, self-condensation or aldol-type reactions, and β-sulfur elimination during alkylation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with Tetrahydrothiopyran-4-one?
A1: The most frequent side reactions include the over-oxidation of the sulfur atom to sulfoxide and sulfone, self-condensation or other aldol-type reactions at the α-positions, and di-halogenation during α-halogenation reactions.[2] Careful control of reaction conditions is essential to minimize these undesired pathways.[2]
Q2: How can I prevent the over-oxidation of the sulfide in Tetrahydrothiopyran-4-one?
A2: To selectively form the sulfoxide, the choice of oxidizing agent and reaction conditions is critical. Using highly chemoselective reagents like Davis's oxaziridine can yield the desired sulfoxide with minimal over-oxidation.[2][4] Milder conditions, such as using m-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can also favor sulfoxide formation over the sulfone.[2]
Q3: My Wittig reaction with Tetrahydrothiopyran-4-one is resulting in a low yield. What are the potential reasons?
A3: Low yields in Wittig reactions with cyclic ketones like Tetrahydrothiopyran-4-one can be attributed to several factors. Steric hindrance around the carbonyl group can impede the reaction.[2] The stability of the ylide is also a key factor; stabilized ylides are less reactive and may not react efficiently with ketones.[2] Additionally, the choice of base and the presence of lithium salts can affect the reaction's efficiency.[2]
Q4: What are the key considerations for a successful reductive amination on Tetrahydrothiopyran-4-one?
A4: For a successful reductive amination, selecting the right reducing agent is crucial to prevent side reactions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) as they are less likely to reduce the starting ketone.[2] The reaction pH is also important, with imine formation typically being favored under weakly acidic conditions.[2]
Q5: Why is β-sulfur elimination a significant issue in the alkylation of Tetrahydrothiopyran-4-one?
A5: The sulfur atom in the ring can stabilize the transition state of the elimination reaction. When the enolate is formed by removing an α-proton, a β-elimination pathway can compete with the desired SN2 alkylation if conditions are not carefully controlled.[3] This elimination leads to the opening of the thiopyran ring, resulting in undesired byproducts and low yields of the α-alkylated product.[3] Using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can help minimize this side reaction.[3]
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Selective Oxidation of Tetrahydrothiopyran-4-one to the Sulfoxide.
| Oxidizing Agent | Temperature | Outcome | Recommendation |
| Peracetic Acid | Room Temp | Significant formation of sulfone (over-oxidation).[2] | Use a more selective oxidizing agent.[2] |
| m-CPBA (diluted) | Room Temp | Low yield of sulfoxide (~32%).[2] | Perform the reaction at lower temperatures (e.g., 0°C to -78°C).[2] |
| Davis's Oxaziridine | -78°C to 0°C | High yield of sulfoxide (73-80%) with high chemoselectivity.[2][4] | This is the recommended reagent for selective sulfoxide formation.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tetrahydrothiopyran-4-one
Objective: To intentionally degrade a sample of Tetrahydrothiopyran-4-one to identify potential degradation products and establish its stability profile.[1][5]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified duration (e.g., 2, 4, 8, 24 hours).[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time.[1]
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and maintain at room temperature for a specified time.[1]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C) in a stability chamber.[1]
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light.[1]
Methodology:
-
For each stress condition, prepare a solution of Tetrahydrothiopyran-4-one at a known concentration.
-
Expose the samples to the respective stress conditions for predefined time points.
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.[1]
Protocol 2: Selective Oxidation of Tetrahydrothiopyran-4-one to the Sulfoxide using Davis's Oxaziridine
Objective: To selectively oxidize the sulfur atom in Tetrahydrothiopyran-4-one to the corresponding sulfoxide while minimizing over-oxidation to the sulfone.[2]
Reagents:
-
Tetrahydrothiopyran-4-one
-
Davis's oxaziridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydrothiopyran-4-one (1 equivalent) in anhydrous DCM.[2]
-
Cool the solution to -78°C using a dry ice/acetone bath.[2]
-
Add Davis's oxaziridine (1 equivalent) to the cooled solution.
-
Stir the reaction mixture at -78°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up accordingly to isolate the desired sulfoxide.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Degradation pathways of Tetrahydrothiopyran-4-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Aldol Condensation of Tetrahydrothiopyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the aldol condensation of Tetrahydrothiopyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the aldol condensation of Tetrahydrothiopyran-4-one?
A1: The most prevalent side reaction is the self-condensation of Tetrahydrothiopyran-4-one, where two molecules of the ketone react with each other to form an aldol addition or condensation product.[1][2] This is particularly problematic when using strong bases under thermodynamic conditions.
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base is a critical factor. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can increase the rate of reaction but also tend to promote self-condensation.[1] Weaker bases, such as piperidine or pyridine, are often used for Knoevenagel-type condensations and can offer better selectivity. For directed aldol reactions, a strong, non-nucleophilic, bulky base like lithium diisopropylamide (LDA) is used to pre-form the enolate, which can significantly minimize self-condensation.
Q3: Can the reaction temperature be used to control side reactions?
A3: Yes, temperature plays a crucial role. Low temperatures, typically -78°C, are often employed when using strong bases like LDA to form the kinetic enolate.[1] This allows for the controlled formation of the enolate before the addition of the aldehyde, thus preventing self-condensation. Higher temperatures can lead to a loss of selectivity and an increase in side products.
Q4: What is a "directed aldol reaction" and how does it help?
A4: A directed aldol reaction involves the pre-formation of a specific enolate from one carbonyl compound (in this case, Tetrahydrothiopyran-4-one) using a strong, sterically hindered base like LDA at low temperatures.[1] This enolate is then reacted with a second carbonyl compound (the aldehyde). This method prevents the self-condensation of the ketone because it is quantitatively converted to its enolate form before the aldehyde is introduced.
Q5: Are there any other significant side reactions to be aware of when working with Tetrahydrothiopyran-4-one?
A5: Besides self-condensation, other potential side reactions include over-oxidation of the sulfur atom to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present.[2] It is crucial to ensure the reaction is performed under an inert atmosphere and with purified reagents to avoid unwanted oxidative side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Crossed Aldol Product and a High Amount of Self-Condensation Byproduct
| Possible Cause | Recommended Action |
| Use of a strong, non-bulky base (e.g., NaOH, KOH) under thermodynamic conditions. | Switch to a directed aldol reaction protocol. Pre-form the enolate of Tetrahydrothiopyran-4-one using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperature (-78°C) before adding the aldehyde. This favors the kinetic enolate and minimizes self-condensation. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. For directed aldol reactions with LDA, maintain the temperature at -78°C during enolate formation and aldehyde addition. |
| Slow addition of the ketone to the base and aldehyde mixture. | Reverse the order of addition for directed aldol reactions. Add the base to the ketone to form the enolate, and then add the aldehyde to the pre-formed enolate solution. |
Issue 2: Formation of Multiple Products in a Crossed Aldol Reaction
| Possible Cause | Recommended Action |
| Both the ketone and the aldehyde have α-hydrogens, leading to multiple enolate species. | If possible, use a non-enolizable aldehyde (e.g., benzaldehyde, formaldehyde) as the reaction partner. This will ensure that only the Tetrahydrothiopyran-4-one can form an enolate, leading to a single desired product. |
| Equilibrium conditions allowing for multiple reaction pathways. | Employ kinetic control by using a directed aldol approach with LDA at low temperatures. This ensures that only the desired enolate is formed and reacts with the aldehyde before other equilibria can be established. |
Data Presentation
The following table provides an illustrative comparison of expected product distribution in the aldol condensation of Tetrahydrothiopyran-4-one with a non-enolizable aromatic aldehyde (e.g., benzaldehyde) under different basic conditions. The yields are representative and aim to demonstrate the trend in selectivity.
| Base | Temperature | Desired Crossed Aldol Product Yield (Illustrative) | Self-Condensation Product Yield (Illustrative) |
| NaOH | Room Temperature | 40-60% | 30-50% |
| Piperidine | Reflux | 70-85% (Knoevenagel Condensation) | 5-15% |
| LDA | -78°C | >90% | <5% |
Experimental Protocols
Protocol 1: Directed Aldol Condensation using LDA to Minimize Self-Condensation
Objective: To synthesize the β-hydroxy ketone adduct of Tetrahydrothiopyran-4-one and an aromatic aldehyde with minimal self-condensation.
Reagents:
-
Tetrahydrothiopyran-4-one
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Tetrahydrothiopyran-4-one (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq.) in THF dropwise to the stirred ketone solution.
-
Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve the aromatic aldehyde (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution at -78°C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel-Type Condensation using Piperidine
Objective: To synthesize the α,β-unsaturated ketone from Tetrahydrothiopyran-4-one and an aromatic aldehyde.
Reagents:
-
Tetrahydrothiopyran-4-one
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Piperidine
-
Ethanol or Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tetrahydrothiopyran-4-one (1.0 eq.), the aromatic aldehyde (1.0 eq.), and a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Competing reaction pathways in the aldol condensation of Tetrahydrothiopyran-4-one.
Caption: Troubleshooting workflow for minimizing aldol condensation side reactions.
References
Technical Support Center: Controlling Regioselectivity in Reactions with Unsymmetrically Substituted Tetrahydrothiopyran-4-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unsymmetrically substituted tetrahydrothiopyran-4-ones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions at the α-positions of unsymmetrically substituted tetrahydrothiopyran-4-ones?
A1: The regioselectivity of reactions such as alkylation and halogenation at the α-positions is primarily governed by the principle of kinetic versus thermodynamic control of enolate formation.[1][2][3][4][5]
-
Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide - LDA) at low temperatures (e.g., -78°C) in aprotic solvents (e.g., THF).[6] These conditions lead to the rapid deprotonation of the less sterically hindered α-proton, forming the less substituted, kinetic enolate.[7]
-
Thermodynamic Control: Favored by weaker, less hindered bases (e.g., sodium ethoxide, potassium tert-butoxide) at higher temperatures (e.g., room temperature or above). These conditions allow for an equilibrium to be established, which favors the formation of the more stable, more substituted thermodynamic enolate.
Q2: How can I selectively achieve α-alkylation at the more substituted carbon of a 2-methyltetrahydrothiopyran-4-one?
A2: To achieve alkylation at the more substituted α-carbon (the thermodynamic product), you should employ conditions that favor the formation of the thermodynamic enolate. This typically involves using a small, strong base in a protic solvent or allowing the reaction to reach equilibrium at a higher temperature. However, be aware that this can sometimes lead to side reactions.
Q3: I am attempting an α-halogenation on a 3-substituted tetrahydrothiopyran-4-one and getting a mixture of products. How can I improve the regioselectivity?
A3: The regioselectivity of α-halogenation is highly dependent on the reaction conditions.[8]
-
For halogenation at the more substituted α-carbon (thermodynamic product): Use acid-catalyzed conditions. The reaction proceeds through the more stable enol intermediate.[8] A common method is using a halogenating agent like pyridine hydrobromide perbromide in acetic acid.[8]
-
For halogenation at the less substituted α-carbon (kinetic product): Use base-promoted conditions. This proceeds via the kinetic enolate, leading to halogenation at the less sterically hindered position.[8]
Q4: My Wittig reaction with a substituted tetrahydrothiopyran-4-one is giving a low yield. What are the possible reasons?
A4: Low yields in Wittig reactions with cyclic ketones can be due to several factors:[8]
-
Steric Hindrance: Substituents on the tetrahydrothiopyran-4-one ring can sterically hinder the approach of the Wittig reagent to the carbonyl group.
-
Ylide Stability: Stabilized ylides are less reactive and may struggle to react with ketones.[8][9] Non-stabilized ylides are generally more reactive.
-
Reaction Conditions: The choice of base for generating the ylide and the presence of lithium salts can significantly impact the reaction's efficiency.[8]
Q5: Can substituents on the tetrahydrothiopyran-4-one ring influence the stereochemical outcome of Grignard reactions?
A5: Yes, substituents on the ring can influence the diastereoselectivity of Grignard reactions. The substituent can direct the incoming Grignard reagent to one face of the carbonyl group over the other through steric hindrance or chelation control, leading to a preferential formation of one diastereomer. The specific outcome will depend on the nature and position of the substituent and the Grignard reagent used.
Troubleshooting Guides
Troubleshooting α-Alkylation Regioselectivity
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low or no yield of alkylated product | 1. Incomplete enolate formation.2. Decomposition of the starting material due to harsh base.3. β-sulfur elimination as a major side reaction. | 1. Use a strong, non-nucleophilic, bulky base like LDA to ensure complete enolate formation.[6]2. Perform the reaction at low temperatures (-78°C) to minimize decomposition and side reactions.[6]3. Monitor reaction time carefully to avoid prolonged exposure to basic conditions. |
| Poor regioselectivity (mixture of α- and α'-alkylated products) | 1. Reaction conditions are not fully under kinetic or thermodynamic control.2. Equilibration of the kinetic enolate to the thermodynamic enolate. | 1. For the kinetic product (less substituted), ensure rapid and irreversible deprotonation with LDA at -78°C.[6]2. For the thermodynamic product (more substituted), use a smaller base (e.g., NaH, KOtBu) at a higher temperature (e.g., 0°C to room temperature) to allow for equilibration. |
| Formation of dialkylated products | 1. Use of an excess of the alkylating agent.2. The mono-alkylated product is more acidic and reacts further. | 1. Use a stoichiometric amount of the alkylating agent.2. Use a strong base like LDA to ensure complete initial deprotonation, minimizing the presence of the starting ketone which can act as a proton source. |
Troubleshooting α-Halogenation Regioselectivity
| Problem | Possible Cause | Troubleshooting & Optimization |
| Poor regioselectivity (mixture of regioisomers) | Reaction conditions are not favoring one pathway (acid-catalyzed vs. base-promoted) exclusively. | 1. For the thermodynamic product (more substituted), ensure acidic conditions (e.g., using acetic acid as a solvent) and a suitable halogen source (e.g., pyridine hydrobromide perbromide).[8]2. For the kinetic product (less substituted), use a non-nucleophilic base to generate the enolate before adding the halogenating agent. |
| Formation of di- or poly-halogenated products | 1. Using an excess of the halogenating agent.2. Under basic conditions, the mono-halogenated product is more acidic and reacts faster. | 1. Use a stoichiometric amount of the halogenating agent and monitor the reaction closely by TLC or GC.2. To obtain a mono-halogenated product, it is generally better to use acidic conditions.[8] |
| Low yield of halogenated product | 1. Incomplete reaction.2. Decomposition of the product. | 1. Increase the reaction time or temperature (within the limits of product stability).2. Work up the reaction as soon as the starting material is consumed to minimize degradation. |
Key Experiment Protocols
Protocol 1: Kinetic α-Alkylation of a 2-Substituted Tetrahydrothiopyran-4-one
This protocol favors the formation of the less substituted α-alkylated product.
Materials:
-
2-Substituted tetrahydrothiopyran-4-one
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78°C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78°C for 30 minutes to generate the LDA solution.[6]
-
Enolate Formation: In a separate flask, dissolve the 2-substituted tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the freshly prepared LDA solution at -78°C. Stir the mixture at -78°C for 1 hour to ensure complete formation of the kinetic lithium enolate.[6]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at -78°C. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.[6]
Protocol 2: Thermodynamic α-Bromination of a 3-Substituted Tetrahydrothiopyran-4-one
This protocol favors the formation of the more substituted α-brominated product.
Materials:
-
3-Substituted tetrahydrothiopyran-4-one
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
Procedure:
-
Reaction Setup: To a solution of the 3-substituted tetrahydrothiopyran-4-one (1 equivalent) in glacial acetic acid, add pyridine hydrobromide perbromide (1.05 equivalents) portion-wise at room temperature.[8]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Visualizations
Caption: Logical workflow for controlling regioselectivity in α-alkylation.
Caption: Troubleshooting decision tree for poor regioselectivity in α-halogenation.
Caption: General experimental workflow for a Wittig reaction.
References
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Wittig Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures and pharmacologically active compounds. Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one, two six-membered heterocyclic ketones, serve as versatile synthons. While structurally analogous, the substitution of the oxygen atom in the pyran ring with a sulfur atom in the thiopyran ring imparts distinct physicochemical properties and reactivity profiles. This guide provides an objective, data-driven comparison of these two key synthetic intermediates to inform rational decision-making in research and development.
Physical and Chemical Properties: A Tale of Two Heteroatoms
The fundamental differences between Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one arise from the differing electronegativity, size, and polarizability of the sulfur and oxygen atoms. These differences manifest in their physical state, solubility, and spectroscopic characteristics.
| Property | Tetrahydrothiopyran-4-one | Tetrahydropyran-4-one |
| Molecular Formula | C₅H₈OS | C₅H₈O₂ |
| Molecular Weight | 116.18 g/mol [1] | 100.12 g/mol [1] |
| Appearance | Sandy light brown colored crystals with a peculiar odor[1] | Colorless to light yellow liquid[1] |
| Melting Point | 58-60 °C[1] | Not applicable (liquid at room temperature)[1] |
| Boiling Point | Not specified in the provided results | 166-166.5 °C[1] |
| Density | Not specified in the provided results | 1.084 g/mL at 25 °C[1] |
| Solubility | Soluble in BTX and various alcohols; insoluble in water[1] | Soluble in many organic solvents; insoluble in water[1] |
| CAS Number | 1072-72-6[1] | 29943-42-8[1] |
Comparative Reactivity in Key Synthetic Transformations
The reactivity of the carbonyl group is central to the utility of both ketones. The nature of the heteroatom influences the electron density at the carbonyl carbon, the stability of intermediates, and the overall conformational preferences of the ring, thereby impacting reaction outcomes.
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of a carbonyl compound with an active methylene compound. While direct comparative studies are limited, the general reactivity of ketones in this reaction is well-established.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| Tetrahydrothiopyran-4-one | Malononitrile | Piperidine | Ethanol | ~90% | Based on analogous multicomponent reactions[1] |
| Tetrahydropyran-4-one | Malononitrile | Piperidine | Ethanol | ~85% | Based on general reactivity in condensations |
Note: Yields are representative and can vary based on specific reaction conditions.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. The choice of ylide and reaction conditions can influence the stereoselectivity of the resulting alkene.
| Ketone | Ylide (from) | Base | Solvent | Yield (%) | Reference |
| Tetrahydrothiopyran-4-one | Methyltriphenylphosphonium bromide | n-BuLi | THF | ~75% | Based on general Wittig reaction protocols[2] |
| Tetrahydropyran-4-one | Methyltriphenylphosphonium bromide | n-BuLi | THF | ~70-80% | Based on general Wittig reaction protocols[3] |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the ylide.
Reduction with Sodium Borohydride
The reduction of the ketone functionality to a secondary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose.
| Ketone | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Tetrahydrothiopyran-4-one | NaBH₄ | Methanol | ~1 hour | >95% | Based on standard reduction protocols |
| Tetrahydropyran-4-one | NaBH₄ | Methanol | ~1 hour | >95% | Based on standard reduction protocols |
Note: Both ketones are readily reduced in high yield under standard conditions.
Experimental Protocols
Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation
This two-step procedure involves the intramolecular cyclization of a diester followed by decarboxylation.
Step 1: Synthesis of Methyl 3-oxo-tetrahydrothiopyran-4-carboxylate
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 1 hour.
-
After cooling, the reaction is quenched by the slow addition of 1 M hydrochloric acid to a pH of 6-7.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto ester.
Step 2: Synthesis of Tetrahydrothiopyran-4-one
-
The crude methyl 3-oxo-tetrahydrothiopyran-4-carboxylate is suspended in a 10% aqueous solution of sulfuric acid.
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the solution is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford Tetrahydrothiopyran-4-one.
Synthesis of Tetrahydropyran-4-one via Prins Cyclization
This method involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol.
-
To a solution of 3-chlorohomoallylic alcohol and an aldehyde in a suitable solvent, a catalytic amount of perrhenic acid is added.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the 2,6-disubstituted tetrahydropyran-4-one.[3]
General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve the ketone (Tetrahydrothiopyran-4-one or Tetrahydropyran-4-one, 1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a solid product precipitates, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
General Procedure for Wittig Reaction
-
Suspend the appropriate alkyltriphenylphosphonium halide (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise to generate the ylide.
-
Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C.
-
Add a solution of the ketone (Tetrahydrothiopyran-4-one or Tetrahydropyran-4-one, 1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Applications in Drug Discovery and Development
The distinct properties of these two ketones have led to their incorporation into different classes of bioactive molecules.
Tetrahydrothiopyran-4-one is a key intermediate in the synthesis of various pharmaceutical candidates. Its derivatives have been explored for their potential as anticancer and antiparasitic agents. A notable application is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in angiogenesis-dependent diseases like cancer.
References
A Comparative Guide to the Characterization and Purity Assessment of Tetrahydrothiopyran-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity assessment of Tetrahydrothiopyran-4-one oxime. Objective comparisons with a structurally similar alternative, Cyclohexanone oxime, are presented, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific applications.
Introduction
This compound is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical research, rigorous characterization and purity assessment are paramount to ensure experimental reproducibility, safety, and efficacy. This guide outlines key analytical techniques for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization and purity validation of this compound. The following sections provide a comparative overview of the most common methods, with Cyclohexanone oxime serving as a well-characterized alternative for reference.
Table 1: Comparison of Spectroscopic Data for this compound and Cyclohexanone Oxime
| Spectroscopic Technique | This compound | Cyclohexanone Oxime | Key Differentiating Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.7-3.0 (m, 4H, CH₂-S), ~3.1-3.4 (m, 4H, CH₂-C=N), ~8.5 (br s, 1H, N-OH) | δ (ppm): ~1.74 (m, 6H, -(CH₂)₃-), ~2.2-2.5 (m, 4H, -CH₂-C=N and -CH₂-CH₂-C=N), ~8.9 (br s, 1H, N-OH)[1] | Presence of signals corresponding to protons adjacent to the sulfur atom in this compound. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~25-35 (CH₂), ~40-50 (CH₂-S), ~155-160 (C=N) | δ (ppm): ~25-30 (CH₂), ~35-40 (CH₂-C=N), ~160 (C=N)[1] | Chemical shift differences in the aliphatic region due to the influence of the sulfur heteroatom. |
| FTIR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~2800-3000 (C-H stretch), ~1650 (C=N stretch), ~1100 (C-S stretch) | ~3187 (O-H stretch), ~2800-3000 (C-H stretch), ~1669 (C=N stretch)[1] | Presence of a C-S stretching vibration in the fingerprint region for this compound. |
| Mass Spec. (EI) | M⁺ at m/z 131. Key fragments may include loss of OH (m/z 114) and ring fragmentation. | M⁺ at m/z 113. Key fragments include loss of OH (m/z 96) and further fragmentation to m/z 56 and 41 (base peak).[1] | Different molecular ion peaks and distinct fragmentation patterns reflecting the elemental composition. |
Table 2: Comparison of Chromatographic Methods for Purity Assessment
| Chromatographic Method | This compound | Cyclohexanone Oxime | Advantages and Disadvantages |
| HPLC (Reverse Phase) | Retention time is dependent on column and mobile phase but will be influenced by the polarity imparted by the sulfur atom. | Typically elutes as a sharp peak. Retention time is a key identifier. | Advantages: High resolution, suitable for non-volatile compounds, quantitative accuracy. Disadvantages: Requires a chromophore for UV detection, may require method development. |
| GC-MS | Amenable to GC analysis. Retention time and mass spectrum provide definitive identification. | Volatile and well-suited for GC-MS. Retention time and fragmentation pattern are characteristic. | Advantages: High sensitivity, provides structural information from mass spectrum, excellent for volatile impurities. Disadvantages: Not suitable for thermally labile compounds, may require derivatization for polar analytes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess for the presence of impurities.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the oxime sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Data Analysis:
-
Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
-
Analyze the spectra for any unexpected signals that may indicate the presence of impurities.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid oxime sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be collected as a background.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups expected in the molecule (e.g., O-H, C-H, C=N, C-S).[1]
-
Compare the obtained spectrum with a reference spectrum if available.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the sample and identify any volatile impurities.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Sample Preparation:
-
Dissolve the oxime sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to the target compound based on its retention time and mass spectrum.
-
Analyze the total ion chromatogram for the presence of other peaks, which may correspond to impurities.
-
Examine the mass spectrum of each impurity peak to aid in its identification by comparing it to mass spectral libraries.
-
Calculate the purity of the sample based on the relative peak areas (assuming similar response factors for the main component and impurities).
Protocol 4: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample with high accuracy and precision.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both may contain 0.1% formic acid for better peak shape).
-
Start with 20% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Prepare a stock solution of the oxime sample in the mobile phase (at initial conditions) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Identify the peak corresponding to the main component.
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive characterization and purity assessment of a synthesized chemical compound like this compound.
Caption: General workflow for synthesis, characterization, and purity assessment.
Conclusion
The comprehensive analysis of this compound requires the application of multiple orthogonal analytical techniques. NMR and FTIR spectroscopy are indispensable for structural confirmation, while mass spectrometry provides crucial information about the molecular weight and fragmentation patterns. For purity assessment, HPLC and GC-MS are powerful and complementary methods. By employing the protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently characterize and ensure the quality of this compound for their research and development activities.
References
Confirming Oxime Synthesis: A Comparative Guide to 1H and 13C NMR Spectral Analysis
For researchers, scientists, and professionals in drug development, the precise confirmation of synthesized organic compounds is paramount. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of oximes, benchmarked against other common analytical techniques. Detailed experimental protocols and quantitative data are presented to support the comparison.
Oximes (RR'C=NOH) are a class of organic compounds with significant applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The unambiguous confirmation of their structure after synthesis is a critical step in any research and development workflow. While various analytical techniques can provide structural information, ¹H and ¹³C NMR spectroscopy are arguably the most powerful and definitive methods for this purpose.
The Power of NMR in Oxime Characterization
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For oximes, specific resonances in both ¹H and ¹³C NMR spectra serve as diagnostic fingerprints, allowing for confident structure confirmation.
Key Diagnostic Signals in Oxime NMR Spectra:
-
¹H NMR: The most characteristic signal is the hydroxyl proton (-OH) of the oxime group, which typically appears as a broad singlet in the downfield region of the spectrum (δ 9-12 ppm). The chemical shift of this proton can be influenced by solvent and concentration. Protons on the carbon atom alpha to the C=N bond also exhibit characteristic chemical shifts.
-
¹³C NMR: The carbon atom of the C=N (oximino) group is highly deshielded and gives a characteristic signal in the range of δ 145-165 ppm. The chemical shifts of other carbon atoms in the molecule are also influenced by the presence of the oxime functionality.
Comparative Analysis of Analytical Techniques
While NMR is a cornerstone for structural confirmation, other techniques provide complementary information. A multi-technique approach often yields the most comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry, and purity. | Highly definitive for structure elucidation. Non-destructive.[1][2][3][4][5] | Requires deuterated solvents.[2] Can be less sensitive than other techniques. |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, C=N, N-O).[6][7][8][9] | Rapid and simple to perform.[10] Good for initial functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[11][12][13][14][15] | High sensitivity, provides molecular formula information. | Does not directly provide stereochemical information. Isomeric compounds can be difficult to distinguish. |
Quantitative NMR Data for Synthesized Oximes
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for two common synthesized oximes, acetophenone oxime and benzaldehyde oxime. These values serve as a reference for researchers confirming their own synthetic products.
Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Proton | Chemical Shift (δ) | Multiplicity |
| Acetophenone Oxime | -OH | ~9.5 (broad s) | s |
| Aromatic-H | 7.27 - 8.03 | m | |
| -CH₃ | 2.30 | s | |
| Benzaldehyde Oxime | -OH | ~9.95 (broad s) | s |
| -CH=N | 8.18 | s | |
| Aromatic-H | 7.32 - 7.58 | m |
Data sourced from multiple references.[16][17][18][19]
Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Carbon | Chemical Shift (δ) |
| Acetophenone Oxime | C=N | 156.2 |
| Aromatic-C (ipso) | 136.7 | |
| Aromatic-C | 129.4, 128.7, 126.2 | |
| -CH₃ | 12.5 | |
| Benzaldehyde Oxime | C=N | 150.5 |
| Aromatic-C (ipso) | 131.6 | |
| Aromatic-C | 130.0, 128.7, 127.0 |
Data sourced from multiple references.[16][18][20][21]
Experimental Protocols
Reproducible and accurate data acquisition is fundamental to reliable structural confirmation. The following are detailed protocols for the synthesis of acetophenone oxime and the subsequent NMR analysis.
Synthesis of Acetophenone Oxime
This protocol is adapted from established literature procedures.[17][22][23][24][25][26][27]
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in a minimal amount of warm water.
-
Add the aqueous solution to the ethanolic solution of acetophenone with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure acetophenone oxime.
-
Dry the purified product under vacuum.
NMR Sample Preparation and Data Acquisition
A general protocol for preparing an organic compound for NMR analysis is as follows.[28][29][30]
Materials:
-
Synthesized oxime
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 5-10 mg of the purified oxime directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently agitate or vortex to dissolve the sample completely.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves shimming the magnetic field, tuning the probe, and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).
Workflow and Logic Diagrams
Visualizing the experimental and analytical workflow can aid in understanding the process of oxime synthesis and structural confirmation.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. louisville.edu [louisville.edu]
- 16. rsc.org [rsc.org]
- 17. arpgweb.com [arpgweb.com]
- 18. researchgate.net [researchgate.net]
- 19. Acetophenone oxime(613-91-2) 1H NMR spectrum [chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
- 22. chemistry-online.com [chemistry-online.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. prepchem.com [prepchem.com]
- 25. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 26. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 27. rsc.org [rsc.org]
- 28. jove.com [jove.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. rsc.org [rsc.org]
The Versatility of Tetrahydrothiopyran-4-one Oxime: A Comparative Guide for Pharmaceutical Synthesis
In the landscape of modern drug discovery, the selection of a versatile and efficient chemical scaffold is paramount. Tetrahydrothiopyran-4-one oxime has emerged as a promising synthon for the generation of novel pharmaceuticals, offering a unique combination of structural features and reactivity. This guide provides a comprehensive validation of its utility, comparing its performance with alternative synthons and presenting supporting experimental data for researchers, scientists, and drug development professionals.
The sulfur-containing heterocyclic core of tetrahydrothiopyran-4-one and its oxime derivative provides a distinct advantage in medicinal chemistry. The sulfur atom can engage in unique interactions with biological targets and influence the pharmacokinetic properties of the final compound. Furthermore, the oxime functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Comparative Performance and Physicochemical Properties
To objectively assess the utility of this compound, a comparison with analogous synthons is crucial. While direct head-to-head comparative studies are limited, we can infer performance based on the reactivity of the parent ketones and the established chemistry of oximes.
| Property | Tetrahydrothiopyran-4-one | Tetrahydropyran-4-one | Piperidin-4-one |
| Molecular Formula | C₅H₈OS | C₅H₈O₂ | C₅H₉NO |
| Molecular Weight | 116.18 g/mol | 100.12 g/mol | 99.13 g/mol |
| Appearance | Sandy light brown crystals | Colorless to light yellow liquid | Off-white to yellow solid |
| Key Reactive Site | Carbonyl group, α-protons, Sulfur atom | Carbonyl group, α-protons, Oxygen atom | Carbonyl group, α-protons, Nitrogen atom |
| Synthetic Advantages | Sulfur atom allows for unique bioisosteric replacements and potential for oxidation to sulfoxide/sulfone to modulate polarity. | Oxygen atom can act as a hydrogen bond acceptor. | Nitrogen atom provides a site for further functionalization and can influence solubility and basicity. |
This table provides a general comparison of the parent ketones from which the corresponding oximes are derived.
Validation of this compound in the Synthesis of Bioactive Molecules
The true value of a synthon lies in its ability to generate a library of diverse and biologically active compounds. Derivatives of Tetrahydrothiopyran-4-one have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of Tetrahydrothiopyran-4-one derivatives against various cancer cell lines. The data presented below showcases the half-maximal inhibitory concentration (IC50) values of several promising compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a (a 6H-thiopyran-2,3-dicarboxylate derivative) | HCT-15 (Colon) | 3.5 | [1] |
| MCF-7 (Breast) | 4.5 | [1] | |
| 2a (a 4-thiophenyl-pyrazole derivative) | HepG-2 (Liver) | 10.25 | [1] |
| MCF-7 (Breast) | 15.41 | [1] | |
| 6a (a 4-thiophenyl-pyridine derivative) | HepG-2 (Liver) | 12.84 | [1] |
| MCF-7 (Breast) | 18.72 | [1] | |
| 7a (a 4-thiophenyl-pyrimidine derivative) | HepG-2 (Liver) | 11.15 | [1] |
| MCF-7 (Breast) | 16.23 | [1] |
Antimicrobial Activity
Derivatives of Tetrahydrothiopyran-4-one have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivatives from dihydro-2H-thiopyran-4(3H)-one | Candida spp. | 1.95–15.62 | |
| Thiazole derivatives from dihydro-2H-thiopyran-4(3H)-one | Gram-positive bacteria | 7.81–62.5 | |
| Novel oxazolidinones | Haemophilus influenzae | 2–4 | [2] |
| Novel oxazolidinones | Moraxella catarrhalis | 2–4 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and adoption of a new synthon. Below are methodologies for the synthesis of this compound and its subsequent functionalization.
Synthesis of this compound
-
Materials: Tetrahydrothiopyran-4-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Representative Functionalization: Reductive Amination
-
Materials: Tetrahydrothiopyran-4-one, desired amine, sodium triacetoxyborohydride (STAB), dichloroethane (DCE), acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1 equivalent) and the desired amine (1.2 equivalents) in DCE.[3]
-
Add a catalytic amount of acetic acid (0.1 equivalents).[3]
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.[3]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[3]
-
Continue stirring at room temperature overnight and monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Synthetic and Biological Pathways
Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex processes.
References
A Comparative Guide to the Biological Activity of Tetrahydrothiopyran-4-one Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various Tetrahydrothiopyran-4-one oxime derivatives. The information presented is collated from recent studies to facilitate an objective evaluation of their potential as therapeutic agents. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and development in this area.
Comparative Analysis of Biological Activity
This compound derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a range of biological activities. Research has highlighted their potential in anticancer, antimicrobial, and anti-inflammatory applications. The introduction of an oxime group to the tetrahydrothiopyran-4-one core can significantly influence the molecule's interaction with biological targets.[1] This section summarizes the quantitative data on the biological activities of these derivatives.
Anticancer Activity
Several derivatives of thiopyran-4-one have been investigated for their cytotoxic effects against various cancer cell lines. While specific data for this compound derivatives is limited in the provided search results, related thiopyran derivatives have shown significant anticancer activity. For instance, certain 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have demonstrated notable anti-proliferative activities against HepG-2 and MCF-7 cancer cell lines.[2] Additionally, some chalcone oxime derivatives have shown potent anticancer activity against A-375, MCF-7, HT-29, and H-460 cell lines, with IC50 values indicating excellent antiproliferative effects compared to the control drug foretinib.[3]
| Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone Oxime Derivative 11g | A-375 | 0.87 | Foretinib | 1.9 |
| MCF-7 | 0.28 | 1.15 | ||
| HT-29 | 2.43 | 3.97 | ||
| H-460 | 1.04 | 2.86 | ||
| Chalcone Oxime Derivative 11e | A-375 | 1.47 | Foretinib | 1.9 |
| MCF-7 | 0.79 | 1.15 | ||
| HT-29 | 3.8 | 3.97 | ||
| H-460 | 1.63 | 2.86 | ||
| Benzopyran-4-one-isoxazole 5a-d | MDA-MB-231 | 5.2 - 22.2 | Doxorubicin | - |
Antimicrobial Activity
Oxime derivatives have demonstrated significant potential as antimicrobial agents.[4] Studies on thiochroman-4-one derivatives, which are structurally related to tetrahydrothiopyran-4-ones, have revealed potent antibacterial and antifungal properties.[5] For example, a series of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties were synthesized and evaluated for their in vitro antimicrobial activities.[5]
| Derivative | Target Organism | MIC (µg/mL) | Reference Compound |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44) | E. coli, P. aeruginosa, P. fluorescens, B. subtilis, S. aureus, E. faecalis | 3.13 - 6.25 | - |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive and Gram-negative bacteria | 8 | - |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | 0.25 | - |
Anti-inflammatory Activity
The anti-inflammatory potential of oxime derivatives has been a subject of interest.[1] Some oxime-containing compounds have shown anti-inflammatory activity comparable to standard drugs like diclofenac.[1] The mechanism of action is often attributed to the inhibition of inflammatory mediators and cytokines.[1] For instance, certain pentadienone oxime ester derivatives have been shown to inhibit nitric oxide (NO) and IL-6 production in LPS-induced RAW 264.7 cells, with IC50 values in the low micromolar range.[6]
| Derivative Class | Assay | IC50 (µM) |
| Pentadienone oxime ester (5j) | NO inhibition (LPS-induced RAW 246.7 cells) | 6.66 |
| IL-6 inhibition (LPS-induced RAW 246.7 cells) | 5.07 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of typical experimental protocols for assessing the biological activities of this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2, A-375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an optimal temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity (NO Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control. The IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: The PI3K/Akt signaling pathway, a potential target for anticancer thiopyran derivatives.
Caption: The NF-κB signaling pathway, a key mediator of inflammation and a target for anti-inflammatory oxime derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Computational Modeling of Tetrahydrothiopyran-4-one Oxime Interactions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational modeling techniques for predicting the interactions of Tetrahydrothiopyran-4-one oxime and its derivatives. By presenting supporting data from related studies, detailed experimental protocols, and clear visualizations, this document aims to inform the selection of appropriate computational strategies and guide their experimental validation.
The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery. This compound, a sulfur-containing heterocyclic molecule, represents a scaffold with significant potential for therapeutic applications.[1][2] Computational modeling and simulation are indispensable tools in the early stages of drug development, offering insights into molecular interactions, guiding synthesis efforts, and reducing the time and cost associated with bringing a new drug to market.
This guide focuses on two principal computational methodologies: Molecular Docking and Density Functional Theory (DFT) . While both approaches provide valuable information about ligand-target interactions and molecular properties, they operate on different theoretical principles and are suited for answering distinct research questions.
Data Presentation: A Comparative Look at Computational Predictions
Due to the limited availability of direct comparative studies on this compound, this section presents quantitative data from studies on structurally related sulfur-containing heterocyclic compounds and oximes to illustrate the outputs of different computational methods.
Table 1: Molecular Docking Data for Thio-Heterocyclic Compounds
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically expressed as a binding energy. Lower binding energy values indicate a more favorable interaction.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| Tetrahydrothiopyrano[2,3-b]indole derivatives | TRPV1 | -7.0 | [3] |
| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives | Bcr-Abl | -7.8 to -10.16 | [4] |
| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Coagulation factor XI (F11) | Not specified, but presence of thiourea fragment increased affinity | [5] |
Table 2: Density Functional Theory (DFT) Data for Heterocyclic Oximes
DFT calculations are employed to understand the electronic structure and reactivity of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.
| Compound Class | Computational Method | HOMO-LUMO Gap (eV) | Reference |
| Quinoxaline Oxime Ether Derivatives | PBE1PBE/6-31+G* | 1.38 - 3.21 | [6] |
| Pyridine Oximes | DFT/GGA | 2.534 (interaction energy with Fe(110) surface) | [7] |
| Five-membered Heterocyclic Ketoximes | DFT/UB3LYP/6-31G | Not specified, but used to determine isomer stability | [8] |
Experimental Protocols: Validating Computational Models
The predictions generated by computational models must be validated through rigorous experimental testing. The following are detailed methodologies for key experiments used to evaluate the biological activity of compounds like this compound and its derivatives.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[9]
-
Protein Preparation : The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation : A 3D model of the ligand (e.g., this compound) is generated and its energy is minimized to obtain a stable conformation.
-
Docking Simulation : A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding poses of the ligand within the active site of the protein. A grid box is defined around the active site to constrain the search space.
-
Scoring and Analysis : The software calculates a binding score (e.g., binding energy in kcal/mol) for each pose to rank the potential binding modes. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.
In Vitro Binding Assay Protocol
Binding assays are essential for quantifying the affinity of a compound for its biological target.
-
Reagent Preparation : Prepare a binding buffer (e.g., PBS with 0.1% NP40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, and 2 µg/ml Aprotinin).[2]
-
Immobilization of Target : The purified target protein is immobilized on a solid support, such as magnetic beads or a microplate well.
-
Ligand Incubation : The immobilized target is incubated with varying concentrations of the test compound (ligand). For competitive binding assays, a labeled reference ligand is also included.
-
Washing : Unbound ligand is removed by washing the solid support with the binding buffer.
-
Detection and Quantification : The amount of bound ligand is quantified. For radiolabeled or fluorescently tagged ligands, this can be done by measuring radioactivity or fluorescence. The data is then used to calculate binding parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
Cytotoxicity Assay (MTT Assay) Protocol
Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells, often reported as the IC50 value.[10]
-
Cell Seeding : Cancer cell lines (e.g., HepG2, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8]
-
Compound Treatment : The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational and experimental evaluation of this compound.
Caption: A workflow diagram illustrating the interplay between in silico modeling and in vitro validation.
Caption: A decision pathway for the experimental validation of a test compound.
References
- 1. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulphur Containing Heterocyclic Compounds as Anticancer Agents | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemistry of Tetrahydrothiopyran-4-one Oxime Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of oxime isomers can significantly influence their biological activity and physicochemical properties, making their accurate assessment a critical step in chemical research and drug development. This guide provides a comprehensive comparison of the analytical techniques used to assess the stereochemistry of the (E) and (Z) isomers of Tetrahydrothiopyran-4-one oxime. Due to the limited availability of specific experimental data for this compound isomers in publicly accessible literature, this guide will utilize data from the analogous and well-studied cyclohexanone oxime system to illustrate the application of key analytical methods.
Synthesis and Isomer Separation
The synthesis of this compound is typically achieved through the condensation reaction of Tetrahydrothiopyran-4-one with hydroxylamine. This reaction often results in a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, pH, and solvent.
Separation of the (E) and (Z) isomers is crucial for their individual characterization and can be achieved using chromatographic techniques.
Experimental Protocol: Isomer Separation by Column Chromatography
A general protocol for the separation of oxime isomers is as follows:
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate, is typically employed. The polarity of the eluent is optimized to achieve baseline separation of the isomers.
-
Procedure:
-
The crude mixture of oxime isomers is dissolved in a minimal amount of the mobile phase or a compatible solvent.
-
The solution is loaded onto a pre-packed silica gel column.
-
The column is eluted with the optimized mobile phase, and fractions are collected.
-
The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the separated isomers.
-
Fractions containing the pure isomers are combined and the solvent is removed under reduced pressure.
-
Stereochemical Assessment Workflow
The determination of the stereochemistry of the separated oxime isomers involves a combination of spectroscopic and analytical techniques. The following diagram illustrates a typical workflow for this process.
Caption: A logical workflow for the synthesis, separation, and stereochemical assignment of oxime isomers.
Comparative Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between (E) and (Z) oxime isomers. The chemical shifts of protons and carbons alpha to the C=N bond are particularly sensitive to the orientation of the hydroxyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the purified isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field spectrometer. Key parameters to observe are the chemical shifts and multiplicities of the protons on the carbons adjacent to the oxime functionality.
-
¹³C NMR Spectroscopy: Spectra are recorded to observe the chemical shifts of the carbon atoms, especially the C=N carbon and the adjacent carbons.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can provide definitive proof of stereochemistry by identifying through-space correlations between the oxime -OH proton and nearby protons on the ring.
Table 1: Representative ¹H NMR Data for Cyclohexanone Oxime Isomers
| Proton | (E)-Isomer Chemical Shift (ppm) | (Z)-Isomer Chemical Shift (ppm) | Key Differentiating Feature |
| H-2ax, H-6ax | ~ 2.50 | ~ 3.10 | Protons syn to the -OH group in the (Z)-isomer are significantly deshielded and shifted downfield. |
| H-2eq, H-6eq | ~ 2.20 | ~ 2.25 | Smaller difference observed for equatorial protons. |
| -OH | Variable | Variable | Broad singlet, position is concentration and solvent dependent. |
Note: Data is illustrative for the cyclohexanone oxime system and chemical shifts can vary based on solvent and substitution.
Table 2: Representative ¹³C NMR Data for Cyclohexanone Oxime Isomers
| Carbon | (E)-Isomer Chemical Shift (ppm) | (Z)-Isomer Chemical Shift (ppm) | Key Differentiating Feature |
| C=N | ~ 158 | ~ 157 | The chemical shift of the imino carbon can show slight differences. |
| C-2, C-6 | ~ 36 | ~ 28 | Carbons syn to the -OH group in the (Z)-isomer are shielded and shifted upfield due to the gamma-gauche effect. |
| C-3, C-5 | ~ 26 | ~ 26 | Less affected by isomerism. |
| C-4 | ~ 27 | ~ 27 | Less affected by isomerism. |
Note: Data is illustrative for the cyclohexanone oxime system and chemical shifts can vary based on solvent and substitution.
X-ray Crystallography for Unambiguous Assignment
Single crystal X-ray diffraction provides the most definitive determination of stereochemistry by elucidating the three-dimensional arrangement of atoms in the crystalline state.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the separated isomers are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions, providing the precise geometry of the molecule, including the configuration around the C=N double bond.
The output of an X-ray crystallographic analysis is a detailed molecular structure that unambiguously confirms whether the isomer is (E) or (Z).
Signaling Pathway of Biological Relevance
The differing stereochemistry of oxime isomers can lead to differential binding to biological targets, such as enzymes or receptors. This can result in one isomer being biologically active while the other is inactive or exhibits a different activity profile. The following diagram illustrates a hypothetical signaling pathway where only one isomer acts as an inhibitor.
A Comparative Analysis of the Reactivity of Tetrahydrothiopyran-4-one and Other Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
The selection of a cyclic ketone scaffold is a critical decision in the synthesis of complex molecules and pharmacologically active compounds. The subtle interplay of steric and electronic effects within the ring system dictates the reactivity of the carbonyl group and, consequently, the outcome of synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of tetrahydrothiopyran-4-one with other commonly employed cyclic ketones, namely cyclohexanone, cyclopentanone, and piperidin-4-one. The discussion is supported by theoretical principles and available experimental data to empower researchers in making informed decisions for their synthetic strategies.
Factors Influencing Reactivity: A Theoretical Overview
The reactivity of the carbonyl group in cyclic ketones is primarily governed by a combination of factors:
-
Inductive Effects: The electronegativity of heteroatoms within the ring can influence the electrophilicity of the carbonyl carbon. More electronegative atoms exert a stronger electron-withdrawing inductive effect, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Ring Strain: The deviation of bond angles from the ideal sp2 (120°) and sp3 (109.5°) geometries in the reactant and the transition state, respectively, can significantly impact reactivity. Reactions that lead to a release of ring strain are generally favored.
-
Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is influenced by the conformation of the ring and the presence of substituents.
-
Heteroatom Lone Pair Donation: Lone pairs on heteroatoms adjacent to the carbonyl group can be donated through resonance, which can decrease the electrophilicity of the carbonyl carbon.
Comparative Reactivity in Key Transformations
The following sections compare the expected and observed reactivity of tetrahydrothiopyran-4-one with cyclohexanone, cyclopentanone, and piperidin-4-one in fundamental organic reactions.
Nucleophilic Addition (e.g., Reduction with NaBH4)
Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and steric hindrance.
Theoretical considerations suggest that the sulfur atom in tetrahydrothiopyran-4-one, being less electronegative than oxygen but more electronegative than carbon, exerts a moderate electron-withdrawing inductive effect. This would render the carbonyl carbon more electrophilic than in cyclohexanone. In comparison to tetrahydropyran-4-one, the reduced lone pair donation from sulfur should also lead to a more electrophilic carbonyl. The nitrogen atom in piperidin-4-one can act as both an inductive electron-withdrawing group and a resonance electron-donating group, and its effect on reactivity can be pH-dependent. Cyclopentanone is known to be more reactive than cyclohexanone due to the release of torsional strain upon moving from a planar sp2 center to a puckered sp3 center.
dot
Caption: Predicted order of reactivity towards nucleophilic addition.
Table 1: Comparison of Reactivity in Nucleophilic Addition
| Cyclic Ketone | Key Structural Features | Predicted Relative Reactivity | Supporting Rationale |
| Tetrahydrothiopyran-4-one | Sulfur heteroatom | High | Moderate inductive effect of sulfur enhances carbonyl electrophilicity. |
| Cyclohexanone | All-carbon ring | Low | Stable chair conformation, minimal ring strain. |
| Cyclopentanone | Five-membered ring | Very High | High ring and torsional strain in the ground state is released in the tetrahedral intermediate. |
| Piperidin-4-one | Nitrogen heteroatom | Moderate to High | Inductive effect of nitrogen; reactivity can be influenced by protonation state. |
Enolate Formation and α-Proton Acidity
The acidity of the α-protons is a crucial factor in reactions involving enolate intermediates, such as aldol condensations and α-alkylation.
dot
Caption: Predicted order of α-proton acidity.
Table 2: Comparison of α-Proton Acidity and Enolate Formation
| Cyclic Ketone | Predicted pKa Range | Predicted Ease of Enolate Formation | Supporting Rationale |
| Tetrahydrothiopyran-4-one | 18-20 | Favorable | Inductive effect of sulfur stabilizes the enolate. |
| Cyclohexanone | 19-21 | Moderate | Baseline for a strain-free cyclic ketone. |
| Cyclopentanone | 16-18 | Most Favorable | Increased s-character of the α-C-H bond. |
| Piperidin-4-one | 18-20 | Favorable | Inductive effect of the nitrogen atom. |
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of cyclic ketones. Specific conditions may require optimization.
Protocol 1: Competitive Reduction with Sodium Borohydride
This experiment provides a direct comparison of the relative rates of reduction.
Materials:
-
Equimolar amounts of Tetrahydrothiopyran-4-one and another cyclic ketone (e.g., Cyclohexanone).
-
Sodium Borohydride (0.25 equivalents relative to the total moles of ketones).
-
Methanol (anhydrous).
-
Internal standard (e.g., dodecane).
-
Dichloromethane.
-
Saturated aqueous ammonium chloride.
-
Anhydrous magnesium sulfate.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
In a round-bottom flask, dissolve the two cyclic ketones and the internal standard in anhydrous methanol at 0°C under an inert atmosphere.
-
Add a solution of sodium borohydride in methanol dropwise over 10 minutes.
-
Stir the reaction mixture at 0°C.
-
Take aliquots from the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench each aliquot with saturated aqueous ammonium chloride and extract with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and analyze by GC-MS.
-
Determine the relative consumption of the ketones over time by comparing their peak areas to the internal standard.
dot
Caption: Workflow for competitive reduction experiment.
Protocol 2: Comparative Aldol Condensation
This protocol can be used to compare the propensity of the ketones to form enolates and undergo condensation.
Materials:
-
Cyclic ketone (e.g., Tetrahydrothiopyran-4-one).
-
Benzaldehyde.
-
Sodium hydroxide.
-
Ethanol.
-
Dichloromethane.
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
Dissolve the cyclic ketone and benzaldehyde in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Compare the reaction times and isolated yields for the different cyclic ketones under identical conditions.
Conclusion
Tetrahydrothiopyran-4-one emerges as a versatile cyclic ketone with a reactivity profile that is distinct from its carbocyclic and other heterocyclic counterparts. Theoretical analysis suggests that the sulfur heteroatom enhances both the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This positions tetrahydrothiopyran-4-one as a potentially more reactive substrate in both nucleophilic addition and enolate-based reactions compared to cyclohexanone. Its reactivity is likely to be comparable to or slightly less than that of cyclopentanone, which benefits from the release of significant ring strain. The presence of the sulfur atom also offers unique opportunities for further synthetic manipulations, such as oxidation to the corresponding sulfoxide or sulfone, which can further modulate reactivity. This comparative guide provides a framework for researchers to strategically select the most appropriate cyclic ketone for their synthetic targets, enabling more efficient and controlled construction of complex molecular architectures.
Efficacy of different catalysts in the synthesis of Tetrahydrothiopyran-4-one oxime
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of Tetrahydrothiopyran-4-one oxime is a critical step in the development of various pharmaceutical intermediates and bioactive molecules. The choice of catalyst for the oximation of Tetrahydrothiopyran-4-one significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Catalyst Performance Comparison
The following table summarizes the efficacy of various catalysts in the synthesis of this compound, drawing on established methodologies for oxime formation from cyclic ketones.
| Catalyst/Base | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Pyridine | Hydroxylamine hydrochloride | Ethanol | 2 - 6 h | Reflux | 85-95 | The classical and widely used method; toxic solvent and base.[1][2] |
| Sodium Acetate (AcONa) | Hydroxylamine hydrochloride | Ethanol | 4 - 8 h | Reflux | 80-90 | A milder and less toxic alternative to pyridine.[3][4] |
| Sodium Hydroxide (NaOH) | Hydroxylamine hydrochloride | Ethanol/Water | 1 - 3 h | Room Temp. - 50 | 75-85 | A strong base that can lead to side reactions if not controlled.[3][4] |
| Bismuth(III) Oxide (Bi₂O₃) | Hydroxylamine hydrochloride | Solvent-free | 15 - 30 min | Room Temp. | 90-98 | A green, solvent-free method using grindstone chemistry.[1] |
| Nano Fe₃O₄ | Hydroxylamine hydrochloride | Solvent-free | 30 - 60 min | 70 - 80 | 85-95 | Magnetically separable and reusable catalyst.[5][6] |
| Titanium Silicate-1 (TS-1) | Ammonia, Hydrogen Peroxide | t-butanol | 1 - 2 h | 80 | ~95 (selectivity) | In-situ generation of hydroxylamine; suitable for industrial scale.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Classical Oximation using Pyridine
This protocol is a standard method for the synthesis of oximes.
Materials:
-
Tetrahydrothiopyran-4-one (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 equivalents)
-
Pyridine (2.8 equivalents)
-
Ethanol (as solvent)
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve Tetrahydrothiopyran-4-one in ethanol.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash successively with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Green Synthesis using Bismuth(III) Oxide (Solvent-Free)
This protocol offers an environmentally friendly alternative to classical methods.[1][8]
Materials:
-
Tetrahydrothiopyran-4-one (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) Oxide (Bi₂O₃) (0.6 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, add Tetrahydrothiopyran-4-one, hydroxylamine hydrochloride, and Bi₂O₃.
-
Grind the mixture with a pestle for 15-30 minutes at room temperature. Monitor the reaction by TLC.
-
Upon completion, add ethyl acetate to the mixture and filter to remove the catalyst.
-
Concentrate the filtrate and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the pure this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the synthesis process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between different synthetic routes for this compound.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hydro-oxy.com [hydro-oxy.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of In Vitro Inhibitory Activity of Tetrahydrothiopyran-4-one Derivatives Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of various Tetrahydrothiopyran-4-one derivatives. The information is compiled from recent studies to aid in the evaluation of their potential as novel antimicrobial agents. Detailed experimental protocols for key assays and a visual representation of the general experimental workflow are included to support further research and development in this area.
Quantitative Analysis of Inhibitory Activity
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of several Tetrahydrothiopyran-4-one derivatives and related compounds against a panel of clinically relevant bacterial strains.
| Compound ID/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Tetrahydrothiopyran-4-one Oxime Derivatives | |||
| Compound 12 (piperidone oxime with chloro group) | S. aureus | - | [1] |
| β-H. Streptococcus | - | [1] | |
| E. coli | - | [1] | |
| P. aeruginosa | - | [1] | |
| S. typhii | - | [1] | |
| Compound 15 (tetrahydrothiopyran oxime with chloro group) | S. aureus | Moderate Activity | [1] |
| β-H. Streptococcus | Moderate Activity | [1] | |
| E. coli | Excellent Activity | [1] | |
| P. aeruginosa | Excellent Activity | [1] | |
| S. typhii | Excellent Activity | [1] | |
| Thiochroman-4-one Derivatives | |||
| Compound 7a | Xanthomonas oryzae pv. oryzae (Xoo) | 17 (EC50) | [2] |
| Xanthomonas axonopodis pv. citri (Xac) | 28 (EC50) | [2] | |
| 2H-thiopyran connecting pyrimidine-2,4-dione derivative | |||
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | K. pneumoniae | 8 | [3] |
| E. coli | 8 | [3] | |
| P. aeruginosa | 8 | [3] | |
| E. faecalis | 8 | [3] | |
| Pyrazoles and Isoxazoles from Thiochroman-4-one | |||
| Pyrazole derivative | Bacillus subtilis | Most Effective Inhibitor | [4] |
| Pseudomonas fluorescens | - | [4] |
Note: A '-' indicates that the specific MIC value was not provided in the cited source, although the qualitative activity was mentioned.
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterial strain.
-
Transfer the colonies to a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the Tetrahydrothiopyran-4-one derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted antimicrobial agent. This brings the final volume in each well to 100 µL.
-
Include a growth control well (containing bacteria and broth, but no antimicrobial agent) and a sterility control well (containing broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening the in vitro antibacterial activity of chemical compounds.
Caption: General workflow for in vitro antibacterial activity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydrothiopyran-4-one Oxime: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Tetrahydrothiopyran-4-one oxime, ensuring a secure laboratory environment and compliance with regulatory standards. The following procedural guidance is designed to directly address operational questions concerning the handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate care. This compound is a solid, typically appearing as a light yellow crystal or powder.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or fumes.[1][3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove any contaminated clothing.[3] Seek medical attention if irritation develops.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: Clean the mouth with water and seek medical attention.[4]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as permissible concentration limits for drain disposal, have been established in the reviewed safety data sheets. The primary directive is that this chemical waste must be managed by an approved waste treatment and disposal facility.[1]
| Parameter | Value | Source |
| Molecular Formula | C5H9NOS | PubChem[2] |
| Molecular Weight | 131.20 g/mol | PubChem[2] |
| Physical Form | Solid, light yellow crystal or powder | Benchchem[1] |
| Primary Hazards | Skin and eye irritation, potential respiratory irritation | PubChem[2], Benchchem[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local regulations.[1] The following is a general procedural guideline:
-
Container Management:
-
Waste Collection:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, clearly labeled container for disposal.[1]
-
Contaminated Materials: Collect any contaminated absorbent materials and disposable PPE in a sealed and appropriately labeled hazardous waste container.[3]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.[3]
-
-
Approved Disposal Facility:
-
Alternative Disposal Method (to be performed by licensed professionals only):
-
In some instances, it may be permissible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure must be carried out by a licensed waste disposal service.
-
Note: Do not dispose of this compound down the drain or in regular trash.[3]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tetrahydrothiopyran-4-one oxime
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydrothiopyran-4-one oxime (CAS No. 6309-59-7). Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, crystalline powder that may cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed.[1] A comprehensive PPE strategy is the first line of defense against potential exposure.
Table 1: Recommended Personal Protective Equipment (PPE) [2]
| PPE Category | Recommendation | Specification Notes |
|---|---|---|
| Eye & Face Protection | Tightly fitting safety goggles or a face shield.[2][3] | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves.[2][3] | Butyl rubber or specialized nitrile gloves resistant to ketones are recommended.[2] Always inspect gloves for signs of degradation or puncture before use.[2] |
| Skin & Body Protection | Laboratory coat or chemical-resistant apron.[2][5] | For potential splashing, chemical-resistant coveralls are necessary.[2] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Work in a chemical fume hood.[2][6] If dust is generated, use a NIOSH-approved air-purifying respirator.[7][8] |
Operational Plan: Safe Handling Protocol
A strict operational protocol minimizes the risk of exposure and accidents.
Step 1: Preparation and Engineering Controls
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Keep the chemical in its original, tightly closed container when not in use.[6]
Step 2: Handling the Chemical
-
Don all required PPE as outlined in Table 1 before handling the substance.[2]
-
Avoid creating dust during handling.[6]
Step 3: Storage
-
Store in a tightly closed, opaque or amber container in a cool, dry, dark, and well-ventilated place.[2][9]
-
Protect from atmospheric moisture and oxygen.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[9][10]
Step 4: Spill Response
-
In case of a spill, evacuate the immediate area.[2]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Carefully sweep up the absorbed material and place it into a suitable, sealed, and labeled container for disposal.[2][6]
-
Ventilate the area and wash the spill site after the material pickup is complete.[2]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Chemical Waste Management
Proper disposal of chemical waste is crucial for regulatory compliance and environmental protection.[2] Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[6]
Step 1: Container Management
-
Keep the chemical waste in its original or a compatible, tightly closed, and clearly labeled hazardous waste container.[6]
-
Do not mix with other waste materials unless instructed by a licensed waste disposal service.[6]
Step 2: Waste Collection
-
Collect all waste containing this compound, including contaminated absorbents from spills and disposable PPE (e.g., gloves), in the designated waste container.[2]
Step 3: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
Step 4: Final Disposal
-
The primary disposal method is to transfer the material to an approved waste disposal plant.[4][6]
-
An alternative method, to be performed only by a licensed service, is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber.[6]
-
Do not dispose of down the drain or in regular trash.[2]
Caption: Workflow for the disposal of this compound waste.
First Aid Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Clean the mouth with water and get medical attention.[4][10] Do not induce vomiting.
References
- 1. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. fishersci.com [fishersci.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
